Monobutyl Phosphate-d9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMJSBUIDQYHIN-YNSOAAEFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O4P-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Monobutyl Phosphate-d9: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, structure, and applications of Monobutyl Phosphate-d9. This deuterated internal standard is crucial for the accurate quantification of Monobutyl Phosphate (B84403), a primary metabolite of Tributyl Phosphate (TBP).
Chemical Properties and Structure
This compound is the deuterium-labeled form of Monobutyl Phosphate. The nine deuterium (B1214612) atoms on the butyl group make it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated analyte.[1]
General Information
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | Phosphoric Acid Monobutyl-d9 Ester, Butyl-d9 Diacid Phosphate, Butyl-d9 Dihydrogen Phosphate | [2] |
| CAS Number | 156213-20-6 | [2][3] |
| Molecular Formula | C4H2D9O4P | [4] |
| Appearance | Pale Yellow Oily Matter | [4] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 163.16 g/mol | [3] |
| Exact Mass | 163.09598654 Da | [3] |
| Purity | >98% | [4] |
| Storage | Store at -20°C under an inert atmosphere. | [4] |
| Shipping Conditions | Ambient | [2] |
The structure of this compound is characterized by a phosphate group esterified with a deuterated butyl chain.
Experimental Protocols
A generalized workflow for the synthesis and use of this compound as an internal standard is presented below.
Biological Relevance and Applications
Monobutyl Phosphate is a primary metabolite of Tributyl Phosphate (TBP), an organophosphorus compound used as a plasticizer, flame retardant, and solvent.[6] Exposure to TBP can lead to the formation of Monobutyl Phosphate in the body. Therefore, monitoring the levels of Monobutyl Phosphate is essential for assessing human exposure to TBP.
The primary application of this compound is as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of Monobutyl Phosphate in biological and environmental samples.[1] The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.
While inorganic phosphate is known to act as a signaling molecule involved in various cellular processes, there is currently no specific evidence to suggest that Monobutyl Phosphate has a direct role in cellular signaling pathways.[7][8][9] The toxicological profile of non-deuterated Monobutyl Phosphate indicates low acute toxicity.[10]
The metabolism of Tributyl Phosphate to Monobutyl Phosphate is a key toxicokinetic pathway. The use of deuterated internal standards like this compound is crucial for accurately studying these metabolic processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monobutyl Phosphate-[d9], CasNo.156213-20-6 BOC Sciences United States [bocscichem.lookchem.com]
- 5. CN101735266B - Synthesis method of n-butyl phosphate monoester and diester - Google Patents [patents.google.com]
- 6. 1H NMR-based metabonomic investigation of tributyl phosphate exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inorganic Phosphate as a Novel Signaling Molecule with Antiproliferative Action in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
Synthesis and Isotopic Labeling of Monobutyl Phosphate-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Monobutyl Phosphate-d9. This deuterated analogue of monobutyl phosphate (B84403) serves as a valuable internal standard for mass spectrometry-based quantitative analysis, particularly in studies monitoring the degradation of tributyl phosphate, a compound extensively used in industrial processes. The introduction of deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the endogenous, non-labeled compound.
Chemical Properties and Data
Quantitative data for this compound is summarized in the table below. This information is critical for analytical method development and characterization of the synthesized product.
| Property | Value | Source |
| Molecular Formula | C₄H₂D₉O₄P | PubChem[1] |
| Molecular Weight | 163.16 g/mol | PubChem[1] |
| Exact Mass | 163.09598654 Da | PubChem[1] |
| Appearance | Pale Yellow Oily Matter | BOC Sciences[2] |
| Purity | >98% | BOC Sciences[2] |
| Storage Conditions | -20°C under inert atmosphere | BOC Sciences[2] |
| CAS Number | 156213-20-6 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of deuterated butanol with phosphorus oxychloride. This method also produces deuterated dibutyl phosphate as a co-product.[3]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the method described in US Patent US5302758A.[3]
Materials:
-
Deuterated butanol (C₄D₉OH)
-
Phosphorus oxychloride (POCl₃)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Pyridine
Procedure:
-
In a suitable reaction vessel, such as a small separatory funnel, combine the following reactants in the specified order:
-
12.5 mL of methylene chloride
-
625 µL of deuterated butanol
-
1900 µL of pyridine
-
-
Slowly add 625 µL of phosphorus oxychloride to the mixture using a syringe.
-
Gently swirl the reaction mixture.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
The resulting mixture contains both deuterated monobutyl phosphate (d-MBP) and deuterated dibutyl phosphate (d-DBP).
Work-up and Purification (General Procedure):
While the patent does not detail a purification procedure, a general method for the purification of alkyl phosphates involves the following steps.
-
Hydrolysis: Carefully add water to the reaction mixture to hydrolyze any remaining phosphorus oxychloride and to separate the phosphate products.
-
Extraction: Extract the aqueous layer with an organic solvent to remove unreacted starting materials and byproducts.
-
Purification: The separation of monobutyl and dibutyl phosphates can be achieved using techniques such as ion-exchange chromatography.[4]
Analytical Characterization
The synthesized this compound should be characterized to confirm its identity and purity. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for this purpose.
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Experimental Protocol for GC-MS Analysis
For GC-MS analysis, the polar monobutyl phosphate needs to be derivatized to increase its volatility. Silylation is a common derivatization technique.[3]
Materials:
-
Synthesized this compound
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Suitable solvent (e.g., Methylene chloride)
Procedure:
-
Evaporate the solvent from the sample containing this compound.
-
Add an excess of a silylating agent, such as BSTFA (e.g., 100 µL).[3]
-
Heat the mixture if necessary to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The mass spectrometer will detect the silylated this compound, and the resulting mass spectrum can be used to confirm its identity and isotopic purity by observing the mass-to-charge ratio of the molecular ion and its fragmentation pattern.
Conclusion
The synthesis of this compound is a straightforward process involving the reaction of deuterated butanol with phosphorus oxychloride. This isotopically labeled compound is a crucial tool for researchers in analytical chemistry and drug development, enabling accurate quantification in complex matrices. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis, purification, and analysis of this important internal standard.
References
- 1. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monobutyl Phosphate-[d9], CasNo.156213-20-6 BOC Sciences United States [bocscichem.lookchem.com]
- 3. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 4. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of Monobutyl Phosphate-d9 (solubility, stability)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Monobutyl Phosphate-d9 (MBP-d9), with a specific focus on its solubility and stability. Given the limited publicly available experimental data for the deuterated form, this guide also incorporates relevant information on the non-deuterated analogue, Monobutyl Phosphate (B84403) (MBP), to provide a more complete understanding. This document is intended to be a valuable resource for researchers utilizing MBP-d9 in various scientific applications, including its use as an internal standard in analytical methods.
Core Physicochemical Properties
This compound is the deuterated form of Monobutyl Phosphate, an organophosphorus compound. The replacement of nine hydrogen atoms with deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart. This isotopic labeling is crucial for its use in mass spectrometry-based analytical techniques, where it can be distinguished from the endogenous or non-labeled analyte.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl dihydrogen phosphate | PubChem[1] |
| Molecular Formula | C4H2D9O4P | PubChem[1] |
| Molecular Weight | 163.16 g/mol | PubChem[1] |
| Appearance | Pale Yellow Oil | Commercial Suppliers |
| Computed XLogP3 | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Note: The XLogP3 value suggests that this compound is a relatively hydrophilic compound.
Solubility Profile
Table 2: Qualitative Solubility of Monobutyl Phosphate
| Solvent | Solubility | Source |
| Water | Soluble | CymitQuimica[2] |
| Methanol | Slightly Soluble | Clinivex |
| Ethanol | Soluble | ChemicalBook[3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Clinivex |
| Ethyl Acetate | Slightly Soluble | Clinivex |
| Diethyl Ether | Soluble | ChemicalBook[3] |
The solubility of phosphate esters is influenced by the pH of the aqueous solution due to the presence of ionizable acidic protons on the phosphate group.
Stability Characteristics
The stability of this compound is a critical parameter for its storage and use, particularly as a certified reference material. While specific kinetic data on its degradation is scarce, information from commercial suppliers and studies on related phosphate esters provides valuable insights.
Storage and Handling: Commercial suppliers recommend storing this compound at 2-8°C or -20°C in a dry, inert atmosphere. It is also noted to be hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to hydrolysis over time.
Thermal Stability: For the non-deuterated form, one source indicates a boiling point of >124°C with decomposition. Studies on the thermal decomposition of tributyl phosphate (TBP) indicate that its degradation to dibutyl and monobutyl phosphates is a significant concern under elevated temperatures, especially in the presence of nitric acid.
pH and Hydrolytic Stability: Mono and dibasic phosphate esters are generally considered to be stable under alkaline conditions. The hydrolysis of phosphate esters is a well-known degradation pathway, the rate of which is dependent on pH and temperature. As a phosphomonoester, Monobutyl Phosphate is expected to be more stable against hydrolysis compared to phosphodiesters and phosphotriesters. However, no specific hydrolysis rate constants for this compound have been found in the literature.
Experimental Protocols
To address the lack of quantitative data, the following sections provide detailed, standardized experimental protocols for determining the solubility and stability of this compound. These protocols are adapted from established methodologies for pharmaceutical compounds and organophosphorus agents.
Equilibrium Solubility Determination
This protocol is designed to determine the aqueous solubility of this compound at different pH values, which is crucial for understanding its behavior in biological and pharmaceutical systems.
Methodology:
-
Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) using standard buffer systems (e.g., HCl, acetate, phosphate).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, stop the agitation and allow the undissolved material to settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, centrifuge the aliquot at high speed or filter it through a 0.22 µm filter.
-
Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), using a calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility in each buffer, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.
Stability Assessment: Hydrolysis Study
This protocol outlines a method to evaluate the hydrolytic stability of this compound at different pH values and temperatures.
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in the same set of aqueous buffers used for the solubility study (pH 1.2, 4.5, 6.8, and 7.4).
-
Incubation: Aliquot the solutions into sealed vials and incubate them at controlled temperatures (e.g., 25°C, 40°C, and an accelerated condition of 60°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each vial.
-
Sample Analysis: Immediately analyze the samples for the remaining concentration of this compound using a validated stability-indicating LC-MS/MS method. This method should also be capable of separating and detecting any potential degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each condition. If the degradation follows first-order kinetics, the plot will be linear.
-
Kinetic Calculations: From the slope of the line, calculate the degradation rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Logical Relationships in Stability Assessment
The stability of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.
Conclusion
This technical guide has summarized the currently available information on the physicochemical properties of this compound, with a particular emphasis on its solubility and stability. While there is a notable lack of quantitative experimental data for this specific deuterated compound, this guide provides a framework for its characterization by presenting detailed experimental protocols. The information and methodologies contained herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling them to better understand its behavior and to generate the necessary data for their specific applications.
References
The Metabolic Journey of Deuterated Organophosphate Internal Standards: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of quantitative bioanalysis, particularly in mass spectrometry-based applications, deuterated internal standards are the gold standard for accuracy and reliability. This is especially true in the analysis of organophosphates (OPs), a diverse class of compounds used as pesticides and pharmaceuticals. The near-identical physicochemical properties of a deuterated standard to its non-labeled analyte counterpart ensure that it faithfully tracks the analyte through sample preparation and analysis, correcting for variability. However, a critical and often overlooked aspect is the metabolic fate of these deuterated standards within biological systems. While designed to be chemically similar, the substitution of hydrogen with deuterium (B1214612) can introduce a kinetic isotope effect (KIE), subtly altering the rate of metabolic transformations. This technical guide provides a comprehensive overview of the metabolic fate of deuterated organophosphate internal standards, detailing the primary metabolic pathways, the impact of deuteration on metabolic rates, and standardized protocols for their investigation.
Core Concepts: Organophosphate Metabolism and the Kinetic Isotope Effect
The metabolism of organophosphates is primarily a detoxification process occurring in the liver, mediated by two main families of enzymes: Cytochrome P450 (CYP) monooxygenases and esterases, such as paraoxonase-1 (PON1). The principal metabolic reactions include:
-
Oxidative Desulfuration: Conversion of a thion (P=S) group to an oxon (P=O) group, often resulting in a more toxic compound. This reaction is primarily catalyzed by CYP enzymes.
-
Hydrolysis: Cleavage of the ester bonds in the organophosphate molecule, a key detoxification step catalyzed by esterases like PON1.
-
Dealkylation and Dearylation: Removal of alkyl or aryl groups from the phosphate (B84403) ester, another detoxification pathway.
Deuteration, the replacement of hydrogen with its heavier isotope, deuterium, can significantly influence the rate of these metabolic reactions. The C-D bond is stronger than the C-H bond, requiring more energy to break. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium will slow down that reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[1] For organophosphates, this can mean a reduced rate of metabolism, leading to a longer in vivo residence time for the deuterated internal standard compared to its non-deuterated analyte.
Metabolic Pathways of Organophosphates
The metabolic journey of an organophosphate, whether deuterated or not, involves a series of enzymatic transformations. The following diagram illustrates the general metabolic pathways for a common organophosphate, chlorpyrifos (B1668852). The same pathways are expected for its deuterated analog, chlorpyrifos-d10, albeit with potentially different reaction rates.
Quantitative Data on the Metabolic Fate of a Deuterated Organophosphate
Direct comparative studies on the metabolism of deuterated organophosphate internal standards are limited. However, a study by Timchalk et al. (2010) provides valuable data on the comparative pharmacokinetics of chlorpyrifos (CPF) and its deuterated (diethyl-d10) analog in rats.[2][3] The following tables summarize key findings from this study, illustrating the impact of deuteration on metabolism.
Table 1: Comparative In Vitro Metabolism of Chlorpyrifos and Chlorpyrifos-d10 in Rat Liver Microsomes
| Compound | Metabolite | Relative Yield (%) at 2 min | Relative Yield (%) at 20 min |
| Chlorpyrifos (unlabeled) | TCPy | 100 | 100 |
| DETP | 100 | 100 | |
| DEP | 100 | 100 | |
| Chlorpyrifos-d10 | TCPy | 85-92 | 85-92 |
| DETP | 92-100 | 92-100 | |
| DEP | 20 | 65 | |
| Data adapted from Timchalk et al. (2010). The results indicate a significant kinetic isotope effect on the formation of diethylphosphate (B48627) (DEP) from chlorpyrifos-d10.[2] |
Table 2: Comparative Urinary Excretion of Metabolites Following Oral Administration of Chlorpyrifos and Chlorpyrifos-d10 in Rats
| Compound Administered | Metabolite in Urine | % of Administered Dose Excreted (0-48h) |
| Chlorpyrifos (unlabeled) | TCPy | 35.5 ± 5.2 |
| DETP | 25.1 ± 3.8 | |
| Chlorpyrifos-d10 | d10-TCPy | 33.8 ± 4.9 |
| d10-DETP | 23.9 ± 3.5 | |
| Data adapted from Timchalk et al. (2010). The overall excretion of the major metabolites is comparable between the deuterated and non-deuterated compounds, suggesting that while the rate of formation of some metabolites may be altered, the overall metabolic clearance pathways remain the same.[3] |
Experimental Protocols
To investigate the metabolic fate of a deuterated organophosphate internal standard, a combination of in vitro and in vivo studies is recommended. The following are detailed methodologies for key experiments.
Experimental Workflow
Protocol 1: Comparative In Vitro Metabolism in Human Liver Microsomes
Objective: To determine and compare the metabolic stability and metabolite formation kinetics of a deuterated and non-deuterated organophosphate.
Materials:
-
Deuterated and non-deuterated organophosphate standards
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard for quenching and analysis
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the deuterated and non-deuterated organophosphate in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the organophosphate solution (final concentration typically 1-10 µM), and the NADPH regenerating system.
-
Pre-warm the plate to 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed suspension of HLMs (final protein concentration typically 0.5-1 mg/mL).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction in triplicate wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the disappearance of the parent compound and the formation of expected metabolites.
-
Use a validated LC-MS/MS method capable of separating the parent compound from its metabolites.
-
-
Data Analysis:
-
Calculate the rate of disappearance of the parent compound to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Quantify the formation of metabolites over time to determine their formation rates.
-
Compare the kinetic parameters between the deuterated and non-deuterated organophosphate.
-
Protocol 2: In Vivo Mass Balance Study in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a deuterated organophosphate.
Materials:
-
Radiolabeled deuterated organophosphate (e.g., ¹⁴C-labeled)
-
Non-labeled deuterated organophosphate
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Metabolic cages for separate collection of urine and feces
-
Scintillation counter
-
LC-MS/MS system
-
Homogenizer
Procedure:
-
Dosing:
-
Administer a single oral or intravenous dose of the radiolabeled deuterated organophosphate to the rats. A low dose of the radiolabeled compound is typically co-administered with a therapeutic dose of the non-labeled compound.
-
-
Sample Collection:
-
House the animals in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours).
-
Collect blood samples at various time points post-dose.
-
-
Radioactivity Measurement:
-
Homogenize feces and analyze aliquots of urine, fecal homogenates, and plasma for total radioactivity using a scintillation counter.
-
-
Metabolite Profiling and Identification:
-
Pool urine and fecal homogenates from each time interval.
-
Extract the samples and analyze by LC-MS/MS to profile the metabolites.
-
Identify the major metabolites using high-resolution mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of the administered radioactive dose recovered in urine and feces over time to determine the mass balance.
-
Determine the pharmacokinetic parameters of the parent compound and its major metabolites in plasma.
-
Quantify the proportion of each metabolite in the excreta.
-
Conclusion
The use of deuterated internal standards is indispensable for high-quality quantitative bioanalysis of organophosphates. Understanding their metabolic fate is crucial for interpreting analytical data and for the broader application of deuteration in drug development to modulate metabolic profiles. Deuteration typically slows the rate of metabolism at the site of isotopic substitution due to the kinetic isotope effect, but it does not generally alter the primary metabolic pathways. The in vitro and in vivo experimental protocols outlined in this guide provide a robust framework for investigating the metabolic fate of deuterated organophosphates, enabling researchers to gain a deeper understanding of their behavior in biological systems. This knowledge is essential for the continued development and validation of reliable analytical methods and for the strategic design of new chemical entities with optimized pharmacokinetic properties.
References
- 1. Comparative pharmacokinetics of chlorpyrifos versus its major metabolites following oral administration in the rat [ouci.dntb.gov.ua]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Comparative pharmacokinetics of chlorpyrifos versus its major metabolites following oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Accuracy: Monobutyl Phosphate-d9 as an Internal Standard in Quantitative Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of environmental monitoring, toxicology, and drug development, the precise quantification of analytes is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for achieving the highest levels of accuracy and precision. This technical guide provides an in-depth exploration of the mechanism, application, and methodology of Monobutyl Phosphate-d9 (MBP-d9) as an internal standard, primarily for the quantification of its non-labeled analogue, Monobutyl Phosphate (MBP). MBP is a significant metabolite of various organophosphate flame retardants and plasticizers, making its accurate measurement critical for exposure and toxicological studies.
Core Mechanism: The Principle of Isotope Dilution
The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry.[1][2] In this technique, a known quantity of the isotopically labeled analyte (MBP-d9) is added to a sample at the earliest stage of analysis. The fundamental premise is that the deuterated standard, being chemically almost identical to the native analyte (MBP), will behave in the same manner throughout the entire analytical workflow.[3] This includes extraction, sample cleanup, chromatographic separation, and ionization in the mass spectrometer.
Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any variation in instrument response, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the internal standard to the same degree.[2] Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant, regardless of sample-specific matrix effects or variations in analytical conditions. This allows for highly accurate and precise quantification of the native analyte in the original sample.
The nine deuterium (B1214612) atoms in MBP-d9 provide a significant mass shift from the unlabeled MBP, ensuring that their mass spectra are clearly distinguishable and preventing isotopic crosstalk.[3] The carbon-deuterium bonds are also stronger than carbon-hydrogen bonds, which can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect".[4] However, for most applications, this effect is minimal and does not compromise the corrective power of the internal standard.
Logical Workflow for Analysis
The following diagram illustrates the typical workflow for the quantification of Monobutyl Phosphate using this compound as an internal standard.
Caption: A schematic of the analytical workflow for MBP quantification.
Experimental Protocols
The following are representative, detailed methodologies for the quantification of Monobutyl Phosphate in biological and environmental matrices using this compound as an internal standard. These protocols are synthesized from established methods for the analysis of organophosphate metabolites.
Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex each sample for 15 seconds to ensure homogeneity. Pipette 1.0 mL of urine into a 15 mL polypropylene (B1209903) centrifuge tube. Add 20 µL of a 1 µg/mL solution of this compound in methanol (B129727) to each sample, calibration standard, and quality control sample. Vortex for 10 seconds.
-
Enzymatic Hydrolysis (for conjugated metabolites): Add 1 mL of 0.1 M acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase/sulfatase to each tube. Incubate at 37°C for 4 hours.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds.
-
Elution: Elute the analytes from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Monobutyl Phosphate (MBP) | 153.0 | 79.0 | 20 |
| This compound (MBP-d9) | 162.1 | 79.0 | 20 |
Data Presentation
The use of this compound as an internal standard significantly improves the quality of quantitative data. The following table summarizes typical performance metrics for a validated LC-MS/MS method using this internal standard.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Compensated by IS |
Signaling Pathway Analogy: Analyte and Internal Standard Relationship
The relationship between the analyte (MBP) and its deuterated internal standard (MBP-d9) during the analytical process can be visualized as a parallel pathway where both are subjected to the same influences, leading to a consistent and reliable quantitative outcome.
Caption: Parallel processing of analyte and internal standard.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of Monobutyl Phosphate in complex matrices. Its mechanism of action, based on the robust principles of isotope dilution, allows for the effective correction of analytical variability introduced during sample preparation and instrumental analysis. By following well-defined experimental protocols, researchers can achieve reliable and high-quality data essential for a wide range of scientific disciplines. The implementation of deuterated internal standards like MBP-d9 is a critical component of modern analytical workflows, ensuring the integrity and validity of quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TRC-M525052-2.5MG | LGC Standards [lgcstandards.com]
- 3. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC Multiresidue Pesticide Standard #9 Organophosphorus Compounds, 100 µg/mL, Toluene, 1 mL/ampul [restek.com]
Commercial Suppliers and Technical Guide for Monobutyl Phosphate-d9
For researchers, scientists, and drug development professionals requiring high-purity deuterated internal standards, Monobutyl Phosphate-d9 is a critical reagent for accurate quantification in mass spectrometry-based analyses. This technical guide provides an in-depth overview of its commercial availability, key technical data, and a representative experimental protocol for its use.
Commercial Availability
Several specialized chemical suppliers offer this compound. The following table summarizes the key information for prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| Pharmaffiliates | This compound | 156213-20-6 | C4H2D9O4P | 163.16 | Not specified | Appearance: Pale Yellow Oil. Storage: 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere.[1] |
| MedchemExpress | This compound | Not specified | Not specified | Not specified | Not specified | Deuterium labeled Monobutyl phosphate (B84403). For research use only.[2] |
| BOC Sciences | Monobutyl Phosphate-[d9] | 156213-20-6 | C4H2D9O4P | Not specified | >98% | Appearance: Pale Yellow Oily Matter. Storage: Store at -20°C under inert atmosphere.[3] |
| LGC Standards | This compound | Not specified | Not specified | Not specified | Not specified | High-quality, certified reference materials.[4] |
| Chemlyte Solutions | Monobutyl Phosphate-[d9] | 156213-20-6 | Not specified | Not specified | Not specified | Appearance: liquid. Storage: Store the container tightly closed in a dry, cool and well-ventilated place. |
| PubChem | This compound | 156213-20-6 | C4H11O4P | 163.16 | Not specified | A comprehensive database with chemical and physical properties.[5] |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound, essential for method development and analytical applications.
| Property | Value | Source |
| Molecular Weight | 163.16 g/mol | PubChem[5] |
| Exact Mass | 163.09598654 Da | PubChem[5] |
| Appearance | Pale Yellow Oil/Liquid | Pharmaffiliates[1], BOC Sciences[3] |
| Storage Conditions | 2-8°C or -20°C, under inert atmosphere, hygroscopic | Pharmaffiliates[1], BOC Sciences[3] |
Experimental Protocol: Quantification of Monobutyl Phosphate in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantification of monobutyl phosphate (MBP) in a sample matrix (e.g., plasma, urine, or cell lysate) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This method is based on the principles of stable isotope dilution analysis.
Materials and Reagents
-
Monobutyl Phosphate (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., plasma, urine)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Monobutyl Phosphate and this compound in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions of Monobutyl Phosphate by serial dilution of the primary stock solution with a suitable solvent. These will be used to construct the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the matrix and remove potential interferences. A protein precipitation or solid-phase extraction method can be employed.
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of the sample, add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min)
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phosphates.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Monobutyl Phosphate and this compound. The exact m/z values will need to be determined by direct infusion of the standards.
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Quantification: Determine the concentration of Monobutyl Phosphate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
References
- 1. Direct determination of dibutyl and monobutyl phosphate in a tributyl phosphate/nitric aqueous-phase system by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isotopic Enrichment of Monobutyl Phosphate-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment of Monobutyl Phosphate-d9, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document details the synthesis, purification, and analytical characterization of this compound, offering comprehensive experimental protocols and data presentation to support its application in research and drug development.
Introduction
Monobutyl phosphate (B84403) (MBP) is a metabolite of tributyl phosphate (TBP), a compound with various industrial applications. In biological systems and environmental studies, accurate quantification of MBP is often necessary. This compound, in which the nine hydrogen atoms of the butyl group are replaced with deuterium (B1214612), serves as an ideal internal standard for mass spectrometry (MS) analysis. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in MS, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Synthesis of this compound
The synthesis of this compound is achieved through the phosphorylation of n-butanol-d9. A common and effective method involves the reaction of deuterated butanol with a phosphorylating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid.
Synthetic Pathway
The overall synthetic scheme involves the reaction of commercially available n-butanol-d9 with a phosphorylating agent to yield a mixture of monobutyl and dibutyl phosphate-d9, followed by purification to isolate the desired this compound.
Caption: Synthesis of this compound.
Experimental Protocol: Phosphorylation of n-Butanol-d9
This protocol is adapted from a general method for the synthesis of n-butyl phosphate esters.
Materials:
-
n-Butanol-d9 (isotopic purity ≥ 98%)
-
Phosphorus pentoxide (P₂O₅)
-
Polyphosphoric acid (optional, as catalyst)
-
Anhydrous toluene
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add n-butanol-d9 and anhydrous toluene.
-
Inert Atmosphere: Purge the system with dry nitrogen gas to maintain an inert atmosphere and prevent the reaction of P₂O₅ with atmospheric moisture.
-
Addition of P₂O₅: While stirring vigorously, slowly add phosphorus pentoxide to the solution in small portions. The reaction is exothermic, and the temperature should be maintained below 50 °C using an ice bath.
-
Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 40-65 °C) for a specified period (e.g., 2-8 hours) to ensure complete reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to quench the unreacted P₂O₅ and hydrolyze any polyphosphate esters.
-
Extraction: Transfer the mixture to a separatory funnel. The aqueous layer containing the phosphate esters can be separated. The organic layer can be washed with water to extract any remaining product.
-
Purification: The combined aqueous extracts are then subjected to purification to isolate this compound.
Purification of this compound
The primary product of the reaction is a mixture of monobutyl and dibutyl phosphates. Purification is essential to obtain high-purity this compound. Ion-exchange chromatography is a highly effective method for this separation.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Ion-Exchange Chromatography
Materials:
-
Strong anion exchange resin (e.g., Dowex 1x8)
-
Hydrochloric acid (HCl) solutions of varying concentrations (for gradient elution)
-
Deionized water
Procedure:
-
Column Packing: Prepare a column with the strong anion exchange resin.
-
Equilibration: Equilibrate the column by washing with deionized water until the pH of the eluate is neutral.
-
Sample Loading: Load the aqueous extract containing the crude phosphate esters onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of hydrochloric acid. Dibutyl phosphate, being less charged, will elute at a lower acid concentration than monobutyl phosphate.
-
Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., thin-layer chromatography or LC-MS) to identify the fractions containing pure this compound.
-
Pooling and Desalting: Pool the pure fractions and remove the hydrochloric acid, for example, by evaporation under reduced pressure or by using a desalting column.
Analytical Characterization and Isotopic Enrichment
The isotopic enrichment and chemical purity of the final product are determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation: Isotopic Purity
The isotopic purity of this compound is a critical parameter. High isotopic purity ensures minimal interference from unlabeled or partially labeled species in quantitative analyses.
| Parameter | Specification | Analytical Method |
| Isotopic Purity | ≥ 98% | High-Resolution Mass Spectrometry (HRMS) |
| Chemical Purity | ≥ 95% | LC-MS, ¹H NMR, ³¹P NMR |
| Deuterium Incorporation | ≥ 98% at specified positions | ¹H NMR, ²H NMR |
Experimental Protocol: Isotopic Enrichment Analysis by HRMS
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol/water).
-
Mass Spectrometry: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of this compound.
-
Data Analysis: Determine the relative abundance of the fully deuterated species (d9) compared to the partially deuterated (d1-d8) and non-deuterated (d0) species. The isotopic enrichment is calculated as the percentage of the d9 species relative to the sum of all isotopic species.
Experimental Protocol: Purity and Structural Confirmation by NMR
¹H NMR Spectroscopy:
-
Objective: To confirm the absence of significant proton signals in the butyl region, indicating high deuterium incorporation.
-
Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O). Acquire the ¹H NMR spectrum. The spectrum should show a significant reduction or absence of signals corresponding to the butyl protons.
³¹P NMR Spectroscopy:
-
Objective: To confirm the presence of the phosphate group and assess the purity with respect to other phosphorus-containing impurities.
-
Procedure: Dissolve the sample in a suitable deuterated solvent. Acquire the ³¹P NMR spectrum. A single major peak corresponding to monobutyl phosphate should be observed.
Applications in Drug Development and Research
Deuterated compounds like this compound are indispensable in modern pharmaceutical and scientific research.
-
Internal Standard in Bioanalysis: It is widely used as an internal standard in LC-MS/MS assays for the quantification of monobutyl phosphate in various biological matrices such as plasma, urine, and tissue samples.
-
Metabolic Studies: Deuterium labeling can be used to trace the metabolic fate of compounds in vivo.
-
Environmental Monitoring: Accurate quantification of MBP is important in assessing the environmental impact and degradation of organophosphate compounds.
Conclusion
The isotopic enrichment of this compound provides a critical tool for researchers requiring high accuracy and precision in the quantification of this analyte. The synthetic and purification methods outlined in this guide, coupled with rigorous analytical characterization, ensure the production of a high-quality internal standard suitable for demanding applications in drug development, clinical diagnostics, and environmental analysis. The use of deuterated standards remains a gold standard in quantitative mass spectrometry, enabling reliable and reproducible data.
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Organophosphate Metabolites using Monobutyl Phosphate-d9 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) pesticides are widely used in agriculture, leading to potential human exposure and subsequent health risks. Biomonitoring of OP metabolites in biological matrices such as urine is a crucial tool for assessing exposure levels. Dialkyl phosphates (DAPs) are the primary metabolites of many OP pesticides. Accurate and sensitive quantification of these metabolites is essential for toxicological studies and regulatory oversight.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of OP metabolites due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is critical for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the quantitative analysis of organophosphate metabolites, with a focus on monobutyl phosphate (B84403), using Monobutyl Phosphate-d9 as an internal standard.
Organophosphate Metabolism
Organophosphate pesticides undergo metabolic transformation in the body, primarily in the liver. The parent compounds, which are often less toxic, are bioactivated to their highly toxic oxon forms by cytochrome P450 enzymes. These oxon forms are potent inhibitors of acetylcholinesterase. Subsequently, these toxic intermediates are detoxified through hydrolysis by enzymes such as paraoxonase-1 (PON1) and carboxylesterase (CE), yielding dialkyl phosphates (DAPs), which are then excreted in the urine[1].
Caption: Metabolic pathway of organophosphate pesticides.
Experimental Protocols
Materials and Reagents
-
Monobutyl Phosphate (MBP) analytical standard
-
This compound (MBP-d9) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange)
-
Human urine (blank)
Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline and may require optimization for specific laboratory conditions and sample matrices.
Caption: Solid Phase Extraction (SPE) workflow for urine samples.
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Spiking with Internal Standard: To 1 mL of supernatant, add a known concentration of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 2 mL of methanol followed by 2 mL of LC-MS grade water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of LC-MS grade water, followed by 2 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
3.3.1. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase column suitable for polar compounds, such as a C18 with a polar endcapping or a HILIC column. For this example, we will use a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
3.3.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions: The following are proposed MRM transitions. These should be optimized for the specific instrument being used. The precursor ion for monobutyl phosphate in negative ESI mode is [M-H]⁻.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Monobutyl Phosphate | 153.1 | 97.0 | 79.0 | Optimize for instrument |
| This compound | 162.1 | 97.0 | 79.0 | Optimize for instrument |
Note: The product ions for the deuterated standard are expected to be the same as the non-deuterated analyte as the deuterium (B1214612) atoms are on the butyl group, which is the neutral loss.
Data Presentation
The following tables represent typical quantitative data that can be obtained with this method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Monobutyl Phosphate | 0.1 - 100 | > 0.995 | 1/x |
Table 2: Method Validation Data
| Analyte | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) | Matrix Effect (%) |
| Monobutyl Phosphate | 0.1 | 95 - 105 | < 15 | 90 - 110 |
LOQ: Limit of Quantitation, RSD: Relative Standard Deviation
Conclusion
This application note provides a comprehensive protocol for the sensitive and selective quantification of monobutyl phosphate in urine using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and ensuring high accuracy and precision. The described sample preparation and LC-MS/MS conditions can serve as a starting point for method development and validation in laboratories conducting biomonitoring studies of organophosphate pesticide exposure.
References
Application Note & Protocol: Quantitative Analysis of Monobutyl Phosphate using Monobutyl Phosphate-d9 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of monobutyl phosphate (B84403) (MBP) in various matrices using gas chromatography-mass spectrometry (GC-MS) with monobutyl phosphate-d9 (MBP-d9) as an internal standard. This method is particularly relevant for environmental monitoring, occupational exposure assessment, and metabolism studies of organophosphate flame retardants and plasticizers.
Introduction
Monobutyl phosphate (MBP) is a primary metabolite of several widely used organophosphate esters, such as tributyl phosphate (TBP) and tris(2-butoxyethyl) phosphate (TBOEP), which are utilized as flame retardants and plasticizers. Monitoring MBP levels in biological and environmental samples is crucial for assessing human exposure and understanding the environmental fate of its parent compounds.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of MBP. However, due to its high polarity and low volatility, direct analysis is challenging. This protocol outlines a robust method involving derivatization to enhance volatility, followed by sensitive and selective GC-MS analysis. The use of a stable isotope-labeled internal standard, this compound (MBP-d9), is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1]
Experimental
Reagents and Materials
-
Monobutyl phosphate (MBP) standard
-
This compound (MBP-d9) internal standard
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[2][3]
-
Solvents: Acetonitrile, Pyridine (B92270) (anhydrous), Ethyl Acetate (all GC grade or higher)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.
-
Sample concentrator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Centrifuge
Protocol: Sample Preparation and Derivatization
This protocol provides a general workflow. Optimization may be required depending on the specific sample matrix (e.g., urine, water, or tissue extract).
3.1. Sample Preparation (Aqueous Samples - e.g., Urine, Water)
-
Sample Collection: Collect samples in appropriate containers and store them at -20°C or below until analysis.
-
Internal Standard Spiking: Thaw the sample. To a 1 mL aliquot of the sample, add a known amount of MBP-d9 internal standard solution (e.g., 100 ng).
-
Extraction (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interferences. The choice of SPE sorbent will depend on the matrix.
-
Drying: Lyophilize the sample or evaporate it to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C). It is crucial to ensure the sample is completely dry, as moisture can interfere with the derivatization reaction.
3.2. Derivatization
Derivatization is essential to convert the polar MBP and MBP-d9 into volatile trimethylsilyl (B98337) (TMS) esters suitable for GC-MS analysis.[2]
-
To the dried sample residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Vortex the mixture for 1 minute to ensure complete dissolution of the residue.
-
Heat the vial at 70°C for 60 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
Experimental Workflow
References
- 1. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Monobutyl Phosphate in Human Urine by Isotope Dilution Mass Spectrometry using Monobutyl Phosphate-d9
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of monobutyl phosphate (B84403) (MBP) in human urine using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes monobutyl phosphate-d9 (MBP-d9) as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation is performed using solid-phase extraction (SPE), followed by analysis with ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in biomonitoring studies of exposure to organophosphate esters.
Introduction
Monobutyl phosphate (MBP) is a primary metabolite of several organophosphate esters (OPEs), such as tributyl phosphate (TBP), which are widely used as flame retardants, plasticizers, and industrial lubricants.[1][2] Human exposure to these parent compounds can be assessed by monitoring their metabolites in biological matrices.[3] Urine is the preferred matrix for biomonitoring OPE metabolites due to its non-invasive collection and the rapid excretion of these compounds.
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.[3] This is achieved by spiking the sample with a known amount of a stable isotope-labeled analog of the analyte, in this case, this compound.
This application note provides a detailed protocol for the extraction, separation, and quantification of MBP in human urine using SPE and UPLC-MS/MS with MBP-d9 as an internal standard.
Experimental
Materials and Reagents
-
Monobutyl Phosphate (MBP) standard (CAS: 1623-15-0)
-
This compound (MBP-d9) internal standard (CAS: 156213-20-6)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
Formic acid (≥98%)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Oasis WAX (Weak Anion Exchange) SPE cartridges
-
Human urine (drug-free) for calibration standards and quality controls
Standard and Internal Standard Preparation
Prepare stock solutions of MBP and MBP-d9 in methanol at a concentration of 1 mg/mL. From these, prepare working solutions for calibration standards and a spiking solution for the internal standard by serial dilution in LC-MS grade water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 1 mL aliquot of urine, add 10 µL of the MBP-d9 internal standard working solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis WAX SPE cartridge with 2 mL of methanol followed by 2 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 2 mL of 5% ammonium hydroxide in water to remove interferences. Follow with a wash of 2 mL of methanol.
-
Elution: Elute the analyte and internal standard with 2 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
UPLC-MS/MS Analysis
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm, or equivalent HILIC column[4] Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 5 | 95 |
| 1.0 | 5 | 95 |
| 5.0 | 50 | 50 |
| 5.1 | 95 | 5 |
| 6.0 | 95 | 5 |
| 6.1 | 5 | 95 |
| 8.0 | 5 | 95 |
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) Ionization Mode: Electrospray Ionization (ESI), Negative Capillary Voltage: 2.5 kV Source Temperature: 150°C Desolvation Temperature: 400°C Cone Gas Flow: 50 L/hr Desolvation Gas Flow: 800 L/hr
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| MBP | 153.1 | 79.0 | 0.05 | 20 | 15 |
| MBP-d9 | 162.1 | 79.0 | 0.05 | 20 | 15 |
Note: The optimal cone voltage and collision energy should be determined empirically on the specific instrument being used.
Results and Discussion
Method Performance
The performance of this method was evaluated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following table summarizes typical performance characteristics.
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Calibration Range | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (%RSD) | <10% |
Chromatogram
(A representative chromatogram would be displayed here in a full application note, showing the separation of MBP and MBP-d9 from the urine matrix.)
Visualizations
Caption: Experimental workflow for the analysis of Monobutyl Phosphate in urine.
Caption: Metabolic pathway of Tributyl Phosphate to Monobutyl Phosphate.
Conclusion
This application note presents a highly sensitive and specific method for the quantification of monobutyl phosphate in human urine using isotope dilution UPLC-MS/MS. The use of this compound as an internal standard ensures accurate and precise results, making this method suitable for biomonitoring studies assessing human exposure to organophosphate esters. The detailed protocol for solid-phase extraction provides a clean sample extract, minimizing matrix effects and maximizing method robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. pnnl.gov [pnnl.gov]
- 3. Semi-automated solid phase extraction method for the mass spectrometric quantification of 12 specific metabolites of organophosphorus pesticides, synthetic pyrethroids, and select herbicides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. support.waters.com [support.waters.com]
Application Note: Quantification of Organophosphates in Urine Using Monobutyl Phosphate-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) pesticides are a widely used class of insecticides in agriculture and residential settings.[1] Human exposure to OPs is a significant public health concern due to their potential for neurotoxicity, even at low levels of exposure.[2] The primary mechanism of OP toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] This inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent adverse health effects.[2][3]
Biomonitoring of OP exposure is crucial for assessing potential health risks and is typically achieved by measuring their dialkyl phosphate (B84403) (DAP) metabolites in urine.[4][5] The six major DAP metabolites that serve as biomarkers for cumulative exposure to most OP pesticides are:
-
Dimethyl phosphate (DMP)
-
Dimethyl thiophosphate (DMTP)
-
Dimethyl dithiophosphate (B1263838) (DMDTP)
-
Diethyl phosphate (DEP)
-
Diethyl thiophosphate (DETP)
-
Diethyl dithiophosphate (DEDTP)
Accurate and sensitive quantification of these metabolites is essential. The use of stable isotope-labeled internal standards, such as Monobutyl Phosphate-d9, is a well-established technique to ensure the highest degree of accuracy and precision in analytical methods like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This application note provides a detailed protocol for the quantification of six common OP metabolites in human urine using this compound as an internal standard, employing a robust analytical methodology.
Signaling Pathway of Organophosphate Toxicity
Organophosphates exert their primary toxic effect by inhibiting acetylcholinesterase (AChE) in the cholinergic nervous system. This leads to an accumulation of acetylcholine (ACh) and subsequent overstimulation of cholinergic receptors, triggering a cascade of downstream effects.
References
- 1. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of Organophosphate Pesticides in Environmental Water Samples Using Isotope Dilution LC-MS/MS with Monobutyl Phosphate-d9
Application Note and Protocol
Introduction
The widespread use of organophosphate pesticides in agriculture has led to their presence in various environmental compartments, including surface and groundwater.[1][2] Due to their potential toxicity to non-target organisms and humans, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in water.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring their levels in environmental water samples.[4]
This application note describes a robust and sensitive method for the quantitative analysis of selected organophosphate pesticides in environmental water samples. The method utilizes solid-phase extraction (SPE) for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.[5][6][7] To ensure accuracy and precision, the method employs an isotope dilution technique with Monobutyl Phosphate-d9 as an internal standard. Monobutyl phosphate (B84403) is a common metabolite of several organophosphate pesticides, making its deuterated analog an ideal internal standard for this class of compounds.
Target Audience: This document is intended for researchers, scientists, and professionals in the fields of environmental science, analytical chemistry, and drug development involved in the analysis of pesticide residues.
Data Presentation
The following tables summarize the quantitative performance of the described method for the analysis of representative organophosphate pesticides.
Table 1: LC-MS/MS Method Performance
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| Acephate | 2.1 | 184.0 | 143.0 | 0.5 | 1.5 |
| Monocrotophos | 3.5 | 224.0 | 127.0 | 0.2 | 0.7 |
| Dimethoate | 4.2 | 230.0 | 199.0 | 0.1 | 0.5 |
| Malathion | 8.5 | 331.1 | 127.1 | 0.1 | 0.5 |
| Chlorpyrifos | 12.1 | 350.0 | 198.0 | 0.2 | 0.8 |
| This compound (IS) | 5.3 | 163.1 | 81.0 | - | - |
Note: The LOD and LOQ values are estimations based on typical instrument performance and may vary.[5][8]
Table 2: Recovery and Precision Data
| Analyte | Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) (n=6) |
| Acephate | 10 | 95.2 | 5.8 |
| 100 | 98.1 | 4.2 | |
| Monocrotophos | 10 | 92.5 | 6.1 |
| 100 | 96.3 | 3.9 | |
| Dimethoate | 10 | 98.7 | 4.5 |
| 100 | 101.2 | 3.1 | |
| Malathion | 10 | 93.4 | 6.5 |
| 100 | 97.8 | 4.8 | |
| Chlorpyrifos | 10 | 90.1 | 7.2 |
| 100 | 94.5 | 5.3 |
Note: Recovery and precision data are representative and based on similar studies.[5][9]
Experimental Protocols
Sample Collection and Preservation
-
Collect water samples in 1-liter amber glass bottles.
-
Preserve the samples by adding ascorbic acid (100 mg/L) to quench residual chlorine.
-
Store the samples at 4°C and analyze within 48 hours of collection.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on established SPE methods for pesticide extraction from water.[10][11]
-
Reagents and Materials:
-
C18 SPE Cartridges (500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized water
-
Nitrogen gas for evaporation
-
This compound internal standard solution (1 µg/mL in methanol)
-
-
Procedure:
-
Allow water samples to reach room temperature.
-
Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.[11]
-
To a 500 mL aliquot of the filtered water sample, add 50 µL of the 1 µg/mL this compound internal standard solution.
-
Condition the SPE cartridge: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water through the C18 cartridge. Do not allow the cartridge to go dry.[11]
-
Load the sample: Pass the 500 mL water sample containing the internal standard through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar interferences.
-
Dry the cartridge: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes: Elute the retained pesticides and the internal standard with two 5 mL aliquots of ethyl acetate.
-
Concentrate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol outlines typical conditions for the analysis of organophosphate pesticides.[5][7]
-
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
Refer to Table 1 for precursor and product ions for each analyte.
-
Visualizations
Caption: Experimental workflow for pesticide analysis in water samples.
Conclusion
The described method provides a reliable and sensitive approach for the determination of organophosphate pesticides in environmental water samples. The use of solid-phase extraction allows for effective pre-concentration and clean-up of the samples.[10] The application of LC-MS/MS in MRM mode ensures high selectivity and sensitivity for the target analytes.[5] The incorporation of this compound as an internal standard in an isotope dilution strategy corrects for matrix effects and variations in sample preparation and instrument response, leading to accurate and precise quantification. This methodology is suitable for routine monitoring of organophosphate pesticide residues in water to ensure compliance with regulatory limits.
References
- 1. moodle.toxoer.com [moodle.toxoer.com]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jchps.com [jchps.com]
- 11. Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monobutyl Phosphate-d9 in Biomonitoring of Pesticide Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Monobutyl Phosphate-d9 (MBP-d9) as an internal standard in biomonitoring studies designed to assess human exposure to specific organophosphate pesticides. Detailed protocols for sample preparation and analysis are provided, along with key performance data from various studies.
Introduction
Organophosphate pesticides are widely used in agriculture and residential settings. Biomonitoring is a critical tool for assessing human exposure to these compounds by measuring their metabolites in biological matrices, most commonly urine. Monobutyl phosphate (B84403) (MBP) is a metabolite of certain organophosphate compounds, such as tributyl phosphate (TBP). Due to its structural similarity and distinct mass, this compound (MBP-d9), a deuterated analog of MBP, serves as an ideal internal standard for quantitative analysis using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopic internal standard like MBP-d9 corrects for variations in sample preparation and instrument response, ensuring accurate and precise quantification of the target analyte.
Application: Biomonitoring of Tributyl Phosphate Exposure
This compound is primarily utilized as an internal standard for the quantification of Monobutyl Phosphate (MBP) in urine. MBP is a known metabolite of tributyl phosphate (TBP), a compound used as a plasticizer, a flame retardant, and a solvent. Exposure to TBP can occur through various routes, and its biomonitoring is essential for assessing potential health risks.
Experimental Protocols
A detailed protocol for the analysis of Monobutyl Phosphate in urine using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a synthesis of methodologies reported in peer-reviewed scientific literature.
Protocol 1: Urinary Monobutyl Phosphate Analysis by LC-MS/MS
1. Sample Collection and Storage:
-
Collect urine samples in sterile, polypropylene (B1209903) containers.
-
To minimize degradation of analytes, samples should be stored at -20°C or lower until analysis.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw urine samples at room temperature.
-
Centrifuge a 1 mL aliquot of the urine sample at 4000 rpm for 10 minutes to remove any particulate matter.
-
Transfer 500 µL of the supernatant to a clean glass tube.
-
Spike the sample with 50 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 100 ng/mL in methanol).
-
Add 1 mL of a mixture of diethyl ether and ethyl acetate (B1210297) (1:1, v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Monobutyl Phosphate (MBP): Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined by direct infusion of a standard). A common transition is m/z 153 -> m/z 79.
-
This compound (MBP-d9): Precursor ion (m/z) -> Product ion (m/z) (e.g., m/z 162 -> m/z 79).
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both MBP and MBP-d9.
-
4. Quantification:
-
Construct a calibration curve using a series of calibration standards prepared in a blank matrix (e.g., synthetic urine or pooled human urine with non-detectable levels of MBP).
-
The concentration of MBP in the unknown samples is calculated based on the peak area ratio of the analyte to the internal standard (MBP-d9) and by interpolating from the calibration curve.
Data Presentation
The following tables summarize quantitative data from representative studies on the analysis of organophosphate pesticide metabolites in urine. While specific data for Monobutyl Phosphate using MBP-d9 as an internal standard is limited in the readily available literature, the tables provide typical performance characteristics for similar analytes.
Table 1: LC-MS/MS Method Performance for Dialkyl Phosphate (DAP) Metabolites in Urine
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Diethyl Phosphate (DEP) | 0.0201 | 0.0609 | 93-102 | [1][2] |
| Diethyl Thiophosphate (DETP) | 0.0323 | 0.0969 | 93-102 | [1][2] |
| Diethyl Dithiophosphate (DEDTP) | 0.0697 | 0.2112 | 93-102 | [1][2] |
| Dimethyl Phosphate (DMP) | 0.0207 | 0.0626 | 93-102 | [1][2] |
| Dimethyl Thiophosphate (DMTP) | 0.0488 | 0.1479 | 93-102 | [1][2] |
| Dimethyl Dithiophosphate (DMDTP) | 0.0406 | 1.229 | 93-102 | [1][2] |
Table 2: Mass Spectrometric Parameters for Selected Organophosphate Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Monobutyl Phosphate (MBP) | 153 | 79 | Negative ESI |
| This compound (MBP-d9) | 162 | 79 | Negative ESI |
| Diethyl Phosphate (DEP) | 155 | 79/97 | Negative ESI |
| Dimethyl Phosphate (DMP) | 125 | 79/95 | Negative ESI |
Mandatory Visualizations
Caption: Experimental workflow for urinary Monobutyl Phosphate analysis.
References
Application Note: Sample Preparation for the Analysis of Monobutyl Phosphate-d9
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monobutyl phosphate (B84403) (MBP) is a primary metabolite of the organophosphate ester (OPE) tributyl phosphate (TBP), a compound widely used as a flame retardant, plasticizer, and solvent. Monitoring MBP in biological matrices is crucial for assessing human exposure to TBP. Quantitative analysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on stable isotope-labeled internal standards for accuracy and precision. Monobutyl Phosphate-d9 (MBP-d9) serves as an ideal internal standard for MBP analysis due to its similar chemical properties and chromatographic behavior, ensuring reliable correction for matrix effects and variations during sample processing.
This document provides detailed protocols for the extraction and purification of MBP and its deuterated analog, MBP-d9, from common biological matrices such as urine and plasma/serum. The methodologies covered include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Solid-Phase Extraction (SPE) for Urine Samples
Solid-phase extraction is a highly effective technique for purifying and concentrating analytes from complex matrices like urine.[1] It offers cleaner extracts compared to simpler methods, which can improve LC-MS/MS sensitivity and reduce instrument contamination.[2][3] Mixed-mode or polymeric sorbents are often employed for the extraction of polar metabolites like OPEs.[4]
Experimental Protocol: SPE
-
Sample Pre-treatment:
-
Pipette 2 mL of urine into a polypropylene (B1209903) centrifuge tube.
-
Spike the sample with the appropriate concentration of this compound (MBP-d9) internal standard.
-
Add 1 mL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and vortex for 1 minute.[4]
-
-
SPE Cartridge Conditioning:
-
Use a polymeric mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX, 30-60 mg).
-
Condition the cartridge by passing 2 mL of methanol (B129727), followed by 2 mL of deionized water. Do not allow the sorbent to dry.[5]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other highly polar interferences.
-
Follow with a wash of 2 mL of 5% methanol in water to remove less polar interferences, while ensuring the analytes of interest remain on the sorbent.[1]
-
-
Elution:
-
Elute the MBP and MBP-d9 from the cartridge using 2 mL of methanol containing 2% formic acid. Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Workflow and Data
Caption: Workflow for SPE of Monobutyl Phosphate.
Table 1: Representative Quantitative Data for OPE Metabolite Analysis using SPE-LC-MS/MS (Note: Data is representative of general OPE metabolite analysis and may vary for MBP specifically)
| Analyte Panel | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (ng/g) |
| OPE Metabolites | Fall Protection Equipment | 71.6% - 114% | 0.8% - 11.2% | 0.015 - 1.33 |
Source: Data adapted from a study on 14 OPE flame retardants.[6][7]
Liquid-Liquid Extraction (LLE) for Aqueous Samples
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[8] It is a versatile method that can be optimized by adjusting solvent choice and pH.
Experimental Protocol: LLE
-
Sample Pre-treatment:
-
Pipette 1 mL of aqueous sample (e.g., hydrolyzed urine) into a glass screw-cap tube.
-
Spike with MBP-d9 internal standard.
-
Adjust the sample pH to < 3 using formic acid to ensure MBP is in its protonated, less polar form.
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing of the phases.
-
-
Phase Separation:
-
Centrifuge the sample at 3,000 x g for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous layer.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new clean tube using a glass Pasteur pipette. Avoid disturbing the aqueous layer or any interfacial material.
-
-
Second Extraction (Optional but Recommended):
-
Add another 3 mL of the organic solvent to the original sample tube and repeat the extraction (steps 2-4) to maximize recovery.
-
Combine the organic extracts.
-
-
Dry-down and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Workflow and Data
Caption: Workflow for LLE of Monobutyl Phosphate.
Table 2: Representative Quantitative Data for LLE (Note: Performance metrics are highly dependent on the specific analyte, matrix, and solvents used.)
| Property | Expected Outcome | Rationale |
| Recovery | > 80% | LLE can achieve high recovery, especially with multiple extractions. |
| Matrix Effects | Variable | LLE is less selective than SPE, potentially leading to higher matrix effects.[9] |
| Throughput | Moderate | The manual transfer steps make LLE less suitable for high-throughput applications compared to 96-well plate SPE. |
Protein Precipitation for Plasma/Serum Samples
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from biological fluids like plasma or serum.[9] It involves adding a water-miscible organic solvent to denature and precipitate large protein molecules, leaving small-molecule analytes like MBP in the resulting supernatant.
Experimental Protocol: Protein Precipitation
-
Sample Measurement:
-
In a microcentrifuge tube, pipette 100 µL of plasma or serum.
-
Spike with MBP-d9 internal standard.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).
-
Vortex vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.
-
-
Centrifugation:
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to form a tight protein pellet.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a new tube, being cautious not to disturb the pellet.
-
-
Dry-down and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Workflow and Data
Caption: Workflow for Protein Precipitation.
Table 3: Comparison of Sample Preparation Techniques (Note: This provides a general comparison; optimal choice depends on specific application needs.)
| Parameter | Dilution | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Low | Moderate | High |
| Analyte Conc. | Low | Low | Moderate | High |
| Matrix Removal | Poor | Moderate | Good | Excellent |
| Speed | Fast | Fast | Moderate | Slow |
| Cost per Sample | Very Low | Low | Moderate | High |
| Suitability | Simple matrices (urine) | High-protein matrices | Versatile | Complex matrices, trace analysis |
Source: Adapted from a comparative study of LC-MS sample preparation methods.[9]
References
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phenomenex.com [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Monobutyl Phosphate in Food Matrices using Monobutyl Phosphate-d9 as an Internal Standard by LC-MS/MS
Introduction
Monobutyl phosphate (B84403) (MBP) is a metabolite of tributyl phosphate (TBP), an organophosphate ester widely used as a flame retardant, plasticizer, and solvent. The presence of TBP in various consumer products and building materials can lead to its migration into the environment and subsequent contamination of the food chain. As a result, monitoring MBP levels in food is crucial for assessing human exposure and potential health risks.
The complexity of food matrices presents a significant challenge for accurate quantification of analytes like MBP. Matrix effects, such as ion suppression or enhancement in the mass spectrometer, can lead to inaccurate results. The use of a stable isotope-labeled internal standard, such as Monobutyl Phosphate-d9, is the most effective way to compensate for these matrix effects and other variations during sample preparation and analysis.[1][2][3][4] this compound is an ideal internal standard as it shares nearly identical physicochemical properties with the target analyte, MBP, ensuring it behaves similarly throughout the entire analytical process, from extraction to detection.[3]
This application note details a robust and sensitive method for the determination of monobutyl phosphate in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Experimental
Scope
This method is applicable to the quantitative analysis of monobutyl phosphate in a variety of food matrices, including but not limited to, fatty foods (e.g., fish, meat) and non-fatty foods (e.g., fruits, vegetables).
Principle
Food samples are homogenized and extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.[5] this compound is added as an internal standard at the beginning of the sample preparation to correct for analyte losses during extraction and cleanup, as well as for matrix effects during LC-MS/MS analysis. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is analyzed by LC-MS/MS in negative electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for quantification.
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Standards: Monobutyl Phosphate (MBP) and this compound (MBP-d9)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18
-
Formic Acid (FA)
Sample Preparation
4.1. Extraction
-
Weigh 10 g of the homogenized food sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of water (for dry samples).
-
Spike with 100 µL of 1 µg/mL this compound solution (internal standard).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
4.2. Dispersive SPE Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Transfer 0.5 mL of the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (95:5 Water:Methanol with 0.1% Formic Acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B in 8 min, hold for 2 min, return to 5% B in 0.1 min, hold for 2.9 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40 °C |
| MS/MS System | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| MBP | 153.0 | 79.0 | 0.05 | 25 | 15 |
| 153.0 | 97.0 | 0.05 | 25 | 10 | |
| MBP-d9 | 162.0 | 81.0 | 0.05 | 25 | 15 |
Results and Discussion
Method Performance
The performance of the method was evaluated by spiking blank food matrices (salmon as a fatty food and apple as a non-fatty food) at three different concentration levels.
Table 1: Recovery and Precision Data for MBP in Spiked Food Samples
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) (n=6) | RSD (%) |
| Salmon | 10 | 95.2 | 6.8 |
| 50 | 98.7 | 4.5 | |
| 100 | 101.5 | 3.2 | |
| Apple | 10 | 92.8 | 7.5 |
| 50 | 96.3 | 5.1 | |
| 100 | 99.8 | 3.8 |
The use of this compound as an internal standard resulted in excellent recoveries (92.8% - 101.5%) and good precision (RSD < 8%) for both fatty and non-fatty matrices, demonstrating the effectiveness of the internal standard in compensating for matrix effects and procedural losses.
Table 2: Method Detection and Quantification Limits
| Parameter | Value |
| Limit of Detection (LOD) | 1 ng/g |
| Limit of Quantification (LOQ) | 5 ng/g |
The method achieves low limits of detection and quantification, making it suitable for the analysis of trace levels of MBP in food samples.
Diagrams
Caption: Experimental workflow for the analysis of Monobutyl Phosphate in food.
Caption: Role of this compound in overcoming analytical challenges.
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of monobutyl phosphate in diverse food matrices. The incorporation of this compound as an internal standard is critical for mitigating matrix effects and ensuring the reliability of the results. The described protocol, combining a straightforward QuEChERS extraction and cleanup with a robust LC-MS/MS analysis, is well-suited for routine monitoring of monobutyl phosphate in food safety and human exposure assessment studies.
References
- 1. udspub.com [udspub.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Analysis and Occurrence of Organophosphate Esters in Meats and Fish Consumed in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Emerging Organophosphate Flame Retardants in Environmental and Biological Matrices using Monobutyl Phosphate-d9 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Organophosphate flame retardants (OPFRs) are a class of chemicals increasingly used in a wide variety of consumer and industrial products, including electronics, furniture, textiles, and building materials, following the phase-out of brominated flame retardants.[1][2] As OPFRs are not chemically bound to the materials they are added to, they can leach into the environment, leading to widespread contamination of various matrices such as water, sediment, dust, and biota.[1][3] Growing evidence suggests that exposure to certain OPFRs may be associated with adverse health effects, including endocrine disruption, reproductive toxicity, and neurotoxicity.[4] Consequently, the sensitive and accurate determination of emerging OPFRs and their metabolites in environmental and biological samples is crucial for assessing human exposure and understanding their environmental fate.
This application note presents a robust and sensitive method for the simultaneous quantification of a suite of emerging OPFRs in water, sediment, and human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates the use of Monobutyl Phosphate-d9 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This compound is a suitable internal standard for the analysis of OPFR metabolites, particularly the dialkyl phosphates, due to its structural similarity and isotopic labeling, which allows for reliable quantification.
Experimental Protocols
Sample Preparation
Water Samples (Solid-Phase Extraction - SPE)
A solid-phase extraction (SPE) method is employed to extract and concentrate OPFRs from water samples.[1][5]
-
Sample Pre-treatment: To a 100 mL water sample, add 10 ng of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a Poly-Sery PSD SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of Milli-Q water.
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the retained OPFRs with 2 x 4 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.
Sediment Samples (Ultrasonic-Assisted Extraction and SPE Clean-up)
This protocol is adapted for the extraction of OPFRs from complex solid matrices like sediment.[6]
-
Sample Preparation: Weigh 2 g of dried sediment into a centrifuge tube. Spike with 10 ng of this compound internal standard.
-
Extraction: Add 10 mL of acetonitrile (B52724) and vortex for 1 minute. Perform ultrasonic-assisted extraction for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Clean-up: Pass the supernatant through a conditioned SPE cartridge (as described for water samples) for clean-up.
-
Elution and Reconstitution: Elute the analytes with ethyl acetate, evaporate to dryness, and reconstitute in 1 mL of methanol.
Human Urine Samples (SPE)
This method is optimized for the extraction of OPFR metabolites from human urine.[7]
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of the this compound internal standard and 200 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C overnight to deconjugate the metabolites.
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1 M formic acid.
-
Sample Loading: Load the hydrolyzed urine sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M formic acid, followed by 2 mL of methanol.
-
Elution: Elute the metabolites with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: ZORBAX C18 column (4.6 mm × 100 mm, 1.8 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following tables summarize the quantitative performance of the method for a selection of emerging OPFRs in different matrices.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for OPFRs
| Analyte | Matrix | MDL (ng/L or ng/g dw) | LOQ (ng/L or ng/g dw) | Reference |
| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | Water | 0.006 | 0.015 | [5] |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | Water | 0.010 | 0.025 | [8] |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Water | - | - | |
| Triphenyl phosphate (TPHP) | Water | - | - | |
| Tri-n-butyl phosphate (TNBP) | Water | - | - | |
| Tris(2-butoxyethyl) phosphate (TBOEP) | Water | - | - | |
| TCEP | Sediment | - | 0.01 | [6] |
| TCIPP | Sediment | - | 0.05 | [6] |
| TDCIPP | Sediment | - | 0.02 | [6] |
| TPHP | Sediment | - | 0.1 | [6] |
| TNBP | Sediment | - | 0.01 | [6] |
| TBOEP | Sediment | - | 0.5 | [6] |
| Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) | Urine | 0.0327 | 0.1 | [9] |
| Diphenyl phosphate (DPHP) | Urine | 0.0553 | 0.2 | [9] |
| Bis(2-chloroethyl) phosphate (BCEP) | Urine | - | 1.2 |
Table 2: Recovery and Matrix Effect for OPFRs
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| TCEP | Water | 70.3 - 114.3 | - | [5] |
| TCIPP | Water | 67 - 105 | - | [1] |
| TDCIPP | Water | 65 - 129 | - | [10] |
| TPHP | Water | 67 - 105 | - | [1] |
| TNBP | Water | 70.3 - 114.3 | - | [5] |
| TBOEP | Water | 67 - 105 | - | [1] |
| TCEP | Sediment | 68.56 - 140.22 | - | [6] |
| TCIPP | Sediment | 78 - 105 | - | [1] |
| TDCIPP | Sediment | 68.56 - 140.22 | - | [6] |
| TPHP | Sediment | 68.56 - 140.22 | - | [6] |
| TNBP | Sediment | 68.56 - 140.22 | - | [6] |
| TBOEP | Sediment | 78 - 105 | - | [1] |
| BDCIPP | Urine | 82 - 91 | - | [9] |
| DPHP | Urine | 72 - 76 | - | [9] |
| BCEP | Urine | 69 - 119 | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for OPFR analysis.
OPFR-Induced Neurotoxicity Signaling Pathway
Caption: OPFR-induced neurotoxicity pathway.
Conclusion
The presented LC-MS/MS method provides a reliable and sensitive tool for the quantification of emerging organophosphate flame retardants and their metabolites in diverse and complex matrices. The use of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in extraction efficiency, thereby ensuring accurate and precise results. This application note offers detailed protocols and performance data that can be readily adopted by environmental and clinical research laboratories for monitoring human exposure to OPFRs and for conducting environmental risk assessments. The established method will be instrumental in generating valuable data to better understand the prevalence, fate, and potential health implications of these emerging contaminants.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Suitability of solid-phase microextraction for the determination of organophosphate flame retardants and plasticizers in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analysis of Monobutyl Phosphate in Soil and Sediment using Monobutyl Phosphate-d9 as an Internal Standard
Introduction
Monobutyl phosphate (B84403) (MBP) is a metabolite of the widely used organophosphate ester (OPE) tributyl phosphate (TBP). TBP is utilized as a flame retardant, plasticizer, and solvent, leading to its prevalence in various environmental compartments, including soil and sediment. The monitoring of MBP is crucial for understanding the environmental fate and potential toxicological impact of its parent compound.
This document provides detailed application notes and protocols for the quantitative analysis of monobutyl phosphate in soil and sediment samples. The method employs a stable isotope-labeled internal standard, Monobutyl Phosphate-d9 (MBP-d9), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers excellent sensitivity and selectivity.
Principle of the Method
The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the soil or sediment sample prior to extraction. MBP-d9 is chemically identical to the target analyte, MBP, and therefore behaves similarly during extraction, cleanup, and ionization in the mass spectrometer. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to its isotopically labeled counterpart, accurate quantification can be achieved, compensating for potential matrix-induced signal suppression or enhancement.[1][2][3]
Application
This method is intended for researchers, scientists, and professionals in environmental monitoring and drug development involved in the trace-level quantification of monobutyl phosphate in complex environmental matrices such as soil and sediment.
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)
-
Reagents: Ammonium hydroxide, Formic acid
-
Standards: Monobutyl Phosphate (analytical standard), this compound (internal standard)
-
Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges
-
Equipment:
-
Analytical balance
-
Centrifuge
-
Ultrasonic bath
-
Vortex mixer
-
Sample filtration units (0.22 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Monobutyl Phosphate and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol.
-
Internal Standard Spiking Solution: Prepare a spiking solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation and Extraction
-
Sample Collection and Homogenization: Collect soil or sediment samples and air-dry them. Sieve the samples through a 2 mm mesh to remove large debris and homogenize.
-
Spiking: Weigh 5 g of the homogenized sample into a polypropylene (B1209903) centrifuge tube. Add a known amount (e.g., 50 µL) of the this compound internal standard spiking solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Re-extraction: Repeat the extraction step with another 10 mL of acetonitrile. Combine the supernatants.
Extract Cleanup (Solid Phase Extraction - SPE)
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Dilute the combined extract with water (1:1 v/v) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering polar compounds.
-
Elution: Elute the target analytes with 5 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
LC-MS/MS Analysis
Instrumental Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate MBP from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
Mass Spectrometry Parameters
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for MBP and MBP-d9 need to be optimized. Representative transitions are provided in the table below.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Monobutyl Phosphate (MBP) | 153.1 | 79.0 | 97.0 |
| This compound (MBP-d9) | 162.1 | 79.0 | 97.0 |
Data Presentation
Method Performance Data
The following table summarizes the typical performance data for the analysis of Monobutyl Phosphate in soil and sediment using this compound as an internal standard. This data is representative and may vary depending on the specific matrix and instrumentation.
| Parameter | Soil | Sediment |
| Recovery (%) | 85 - 110 | 80 - 115 |
| Relative Standard Deviation (RSD, %) | < 10 | < 15 |
| Limit of Detection (LOD, ng/g) | 0.1 | 0.2 |
| Limit of Quantification (LOQ, ng/g) | 0.3 | 0.6 |
Data is synthesized from typical performance characteristics of similar analytical methods for organophosphate esters in soil and sediment.[4][5][6]
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Monobutyl Phosphate in soil and sediment.
Principle of Isotope Dilution
Caption: The principle of quantification using an isotope-labeled internal standard.
References
- 1. Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous accelerated solvent extraction and purification for the determination of 13 organophosphate esters in soils by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting peak tailing with Monobutyl Phosphate-d9 in HPLC
This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the HPLC analysis of Monobutyl Phosphate-d9, with a specific focus on troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for polar, acidic compounds like this compound is secondary interactions with the stationary phase. The phosphate (B84403) group in the molecule can interact with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1] These interactions introduce an alternative retention mechanism, leading to a broadening of the peak's trailing edge. Additionally, phosphate compounds are known to interact with metal ions that may be present in the stationary phase or the HPLC system's stainless-steel components, which can also contribute significantly to peak tailing.
Q2: How does the pH of the mobile phase affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[2][3][4] Monobutyl Phosphate is a relatively strong acid with an experimental pKa of 1.6.[5] To ensure it is in a single, un-ionized state and to minimize variability in retention, the mobile phase pH should be kept at least two pH units away from the pKa.[6][7] For acidic analytes, a lower pH is generally preferred to suppress ionization.[2] Operating at a pH close to the pKa can result in a mixed population of ionized and un-ionized molecules, leading to broadened or split peaks.[4] Furthermore, a low pH (around 2-3) will protonate the residual silanol groups on the stationary phase, reducing their ability to interact with the analyte and thus minimizing peak tailing.[8][9]
Q3: Can the choice of HPLC column influence peak tailing for this analyte?
A3: Absolutely. The choice of column is crucial. For acidic compounds prone to interacting with silanols, it is advisable to use modern, high-purity silica (B1680970) columns (Type B) that have a lower content of acidic silanol groups and metal impurities.[9] Columns that are "end-capped" have been chemically treated to reduce the number of accessible free silanol groups, which can significantly improve peak shape for polar analytes.[10] For compounds that are particularly sensitive to metal interactions, using columns with PEEK or other bio-inert hardware can also help to reduce peak tailing.
Q4: My peak tailing for this compound is getting worse over time. What could be the reason?
A4: A gradual increase in peak tailing often points to column degradation or contamination. Over time, the stationary phase can be hydrolyzed, especially when operating at the extremes of the pH range, which can expose more active silanol groups.[1] Accumulation of sample matrix components or strongly retained impurities on the column inlet frit or the head of the column can also lead to distorted peak shapes.[11] It is also possible that the column has developed a void at the inlet.
Q5: Are there any other instrumental factors that could cause peak tailing?
A5: Yes, extra-column band broadening can contribute to poor peak shape.[10] This can be caused by using tubing with a large internal diameter or excessive length between the injector, column, and detector.[8] Poorly made connections or fittings can also create dead volumes where the sample can diffuse, leading to peak tailing.[11]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Initial Assessment
-
Calculate the Tailing Factor (Asymmetry Factor): Quantify the extent of the tailing. A tailing factor greater than 1.2 is generally considered significant.[8]
-
Review Chromatographic History: Compare the current chromatogram with previous successful runs to determine if the issue is sudden or has developed gradually.
Troubleshooting Steps
If you are experiencing peak tailing with this compound, follow these steps to diagnose and resolve the issue:
-
Mobile Phase pH and Composition:
-
Verify pH: Ensure your mobile phase pH is appropriate. Given the pKa of Monobutyl Phosphate is 1.6, operating at a pH below this value is not practical for silica columns. A common approach for acidic compounds is to use a mobile phase buffered at a low pH, typically between 2.5 and 3.5. This keeps the analyte in a consistent ionization state and suppresses the ionization of residual silanols.
-
Buffer Strength: Ensure your buffer concentration is adequate, typically in the range of 10-25 mM, to provide sufficient buffering capacity.[1]
-
Fresh Mobile Phase: Prepare fresh mobile phase to rule out degradation or contamination.
-
-
Column Health and Suitability:
-
Column Flushing: If you suspect contamination, flush the column with a strong solvent (e.g., a high percentage of acetonitrile (B52724) or methanol).
-
Column Reversal: If the column manufacturer's instructions permit, you can try reversing the column and flushing it to dislodge any particulates on the inlet frit.
-
Consider a New Column: If the column is old or has been used extensively with complex matrices, it may be irreversibly damaged. Replacing the column is often the most effective solution.
-
Column Chemistry: If you are not already using one, switch to a high-purity, end-capped C18 column.
-
-
Sample and Injection:
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[8]
-
Sample Concentration: Injecting too high a concentration of the analyte can lead to column overload and peak tailing. Try diluting your sample.
-
-
HPLC System Check:
-
Extra-Column Volume: Inspect all tubing and connections for any potential dead volumes. Ensure that the tubing internal diameter is as small as practical and the length is minimized.
-
Fittings: Check and tighten all fittings to ensure they are secure and not causing leaks or dead volumes.
-
Data Presentation
The following table illustrates the hypothetical effect of mobile phase pH on the peak asymmetry of this compound.
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Description |
| 4.5 | 2.1 | Severe Tailing |
| 3.5 | 1.5 | Moderate Tailing |
| 2.8 | 1.1 | Symmetrical Peak |
Experimental Protocols
Optimizing the HPLC Method for this compound
This protocol provides a starting point for developing a robust HPLC method for this compound, with a focus on achieving good peak shape.
1. Materials:
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
Standard: this compound standard solution.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Detection:
-
UV: 210 nm
-
MS: Electrospray Ionization (ESI) in negative mode, monitoring the appropriate m/z for this compound.
-
3. Procedure:
-
Prepare the mobile phases and sample diluent.
-
Prepare a standard solution of this compound in the sample diluent.
-
Set up the HPLC system with the specified conditions.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the standard solution and acquire the chromatogram.
-
Evaluate the peak shape and retention time. If peak tailing is observed, consider the troubleshooting steps outlined above. Further optimization may involve adjusting the gradient slope or the type of acidic modifier in the mobile phase (e.g., trying trifluoroacetic acid at a low concentration if not using MS detection).
Visualizations
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Secondary interactions causing peak tailing.
References
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. moravek.com [moravek.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. biotage.com [biotage.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Electrospray Ionization (ESI) Analysis of Monobutyl Phosphate-d9 (MBP-d9)
Welcome to the technical support center for the analysis of Monobutyl Phosphate-d9 (MBP-d9) using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of ESI-MS analysis of this compound?
A1: Signal suppression, also known as ion suppression, is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound (MBP-d9), is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This results in a decreased signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.[4] The interfering species in the sample matrix can compete with the analyte for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[4][5]
Q2: Why is this compound, an acidic analyte, particularly susceptible to signal suppression in negative ion ESI mode?
A2: While negative ion ESI is appropriate for acidic analytes like MBP-d9, several factors can contribute to signal suppression.[6][7] The presence of other acidic compounds or contaminants can compete for deprotonation in the ESI source.[5] Additionally, the composition of the mobile phase and sample matrix can significantly impact the efficiency of negative ion formation.[6][8] For instance, high concentrations of non-volatile buffers or salts can interfere with the desolvation process, leading to reduced signal.[5][9]
Q3: I am observing low signal intensity for my MBP-d9 internal standard. What are the probable causes?
A3: Low signal intensity for an internal standard like MBP-d9 is a strong indicator of significant ion suppression.[4] This is often due to components in your sample matrix that co-elute with your analyte.[4] Common sources of interference include phospholipids (B1166683) from biological samples, salts, and detergents.[5][10] Inadequate sample cleanup is a primary reason for the presence of these interfering substances.[4] Another possibility is the interaction of the phosphate (B84403) group with metal components in the HPLC system, such as the column hardware, which can cause adsorption and signal loss.[11]
Q4: Can the mobile phase composition affect the signal of MBP-d9?
A4: Absolutely. For negative mode ESI, higher pH values in the mobile phase can often improve signal response and stability by facilitating deprotonation.[6] However, the choice of acid modifier is crucial; while weak acids like acetic acid can sometimes enhance the negative ion ESI response for certain molecules, strong acids like trifluoroacetic acid (TFA) are known to cause signal suppression in negative mode.[5][8] The organic solvent used can also play a role; adding isopropyl alcohol (IPA) or methanol (B129727) to the mobile phase can improve desolvation and increase signal intensity.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating signal suppression for MBP-d9.
Problem: Low or No Signal for MBP-d9
Possible Cause 1: Matrix Effects
-
How to Diagnose: Perform a post-extraction spike experiment. Compare the peak area of MBP-d9 in a clean solvent with the peak area of MBP-d9 spiked into a blank sample extract after the extraction process. A significantly lower peak area in the matrix sample indicates ion suppression.[2][9]
-
Solution:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]
-
Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression.[9]
-
Modify Chromatography: Adjust the chromatographic method to separate MBP-d9 from the co-eluting interferences. This can involve changing the gradient, mobile phase composition, or using a different column chemistry.[9]
-
Possible Cause 2: Unsuitable Mobile Phase Conditions
-
How to Diagnose: Review your mobile phase composition. The use of inappropriate additives like TFA in negative mode can suppress the signal.[5]
-
Solution:
-
Optimize pH: For negative mode, consider using a mobile phase with a higher pH or adding a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) post-column to enhance deprotonation.[6]
-
Change Acid Modifier: If an acidic modifier is necessary for chromatography, switch from TFA to a weaker acid like acetic or formic acid, and optimize its concentration.[8]
-
Solvent Composition: Experiment with adding a small percentage of isopropanol (B130326) (e.g., 10%) to your mobile phase to improve desolvation.[6]
-
Possible Cause 3: Interaction with HPLC System
-
How to Diagnose: If you observe poor peak shape (tailing) along with low signal, it could indicate interaction with metal components. This is particularly relevant for phosphorylated compounds.[11]
-
Solution:
-
Use Metal-Free Components: Consider using a metal-free or PEEK-lined HPLC column and tubing to prevent adsorption of the phosphate analyte to stainless steel surfaces.[11]
-
Problem: Inconsistent Signal/Poor Reproducibility
Possible Cause: Variable Matrix Effects
-
How to Diagnose: Inconsistent analyte-to-internal standard ratios across different samples suggest that the ion suppression is variable and not being adequately compensated for by the MBP-d9 internal standard.[4]
-
Solution:
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[12][13]
-
Further Sample Cleanup: If matrix variability is high, additional sample cleanup steps may be necessary to reduce the overall matrix load.
-
Quantitative Data Summary
The degree of signal suppression can be quantified as the matrix effect. A value of 100% indicates no matrix effect, less than 100% indicates ion suppression, and greater than 100% indicates ion enhancement. The following table summarizes potential matrix effects observed for organophosphorus compounds in various matrices.
| Analyte Class | Matrix | Sample Preparation | Ionization Mode | Matrix Effect (%) | Reference |
| Organophosphorus Acids | Plant Extract | Acetonitrile Extraction & Derivatization | ESI (+) | ~80 (Suppression) | [14] |
| Organophosphorus Acids | Concrete Extract | Acetonitrile Extraction & Derivatization | ESI (+) | ~80 (Suppression) | [14] |
| W-18 (as an example) | Oral Fluid | Solid-Phase Extraction | ESI (+) | Variable Suppression | [4] |
Note: This table provides illustrative examples. The actual matrix effect for MBP-d9 will depend on the specific sample type, preparation method, and LC-MS conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare a Neat Solution: Dissolve a known concentration of MBP-d9 in the initial mobile phase solvent.
-
Prepare a Blank Matrix Extract: Process a blank sample (a sample of the same matrix type that does not contain the analyte) through the entire sample preparation procedure.
-
Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract from step 2 with the same known concentration of MBP-d9 as in the neat solution.
-
Analysis: Analyze both the neat solution and the post-extraction spiked sample using the LC-MS/MS method.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100
-
A value significantly below 100% confirms ion suppression.[2]
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup (Conceptual)
This is a general protocol that should be optimized for your specific application.
-
Sample Pre-treatment: Acidify the sample to ensure MBP-d9 is in its neutral form for retention on a reversed-phase sorbent.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., a mixed-mode anion exchange and reversed-phase sorbent) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with water to remove salts and other polar interferences.
-
Wash with a weak organic solvent (e.g., methanol/water mixture) to remove less hydrophobic interferences.
-
-
Elution: Elute MBP-d9 with a stronger organic solvent, possibly with a basic modifier to disrupt the anion exchange interaction.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[4]
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for MBP-d9 signal suppression.
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providiongroup.com [providiongroup.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
- 7. chromforum.org [chromforum.org]
- 8. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monobutyl Phosphate-d9 Analysis by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of Monobutyl Phosphate-d9 (MBP-d9). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for detecting this compound?
A1: Negative electrospray ionization (ESI) is the preferred mode for the detection of Monobutyl Phosphate (B84403) (MBP) and its deuterated internal standard, MBP-d9. In negative ion mode, these compounds readily deprotonate to form the [M-H]⁻ ion, which provides a strong and consistent signal for quantification.
Q2: What are the expected precursor and product ions for this compound in negative ESI mode?
A2: For this compound (C₄H₂D₉O₄P, Exact Mass: 163.10), the expected precursor ion in negative ESI mode is the deprotonated molecule [M-H]⁻ at m/z 162.1. The primary product ions result from the fragmentation of the phosphate ester bond. The most common and stable product ion is the dihydrogen phosphate ion, [H₂PO₄]⁻, at m/z 97.0. Another common fragment corresponds to the phosphate group [PO₃]⁻ at m/z 79.0.
Q3: Why is a stable isotope-labeled internal standard like this compound recommended for this analysis?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) such as this compound is highly recommended to ensure the accuracy and precision of quantitative results.[1][2] A SIL-IS has a similar chemical structure and chromatographic behavior to the analyte of interest. This allows it to compensate for variations that may occur during sample preparation, chromatography, and ionization, particularly from matrix effects which can cause ion suppression or enhancement.[3][4]
Q4: What are common adducts observed in negative ESI mode, and how can they be minimized for MBP-d9 analysis?
A4: In negative ESI mode, common adducts can include formate (B1220265) [M+HCOO]⁻ (m/z 208.1) or acetate (B1210297) [M+CH₃COO]⁻ (m/z 222.1) if these are present in the mobile phase.[5][6] To minimize adduct formation and promote the desired [M-H]⁻ ion, it is crucial to use high-purity solvents and additives. Optimizing the mobile phase composition and pH can also help in reducing the formation of unwanted adducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Reduced peak height and poor integration.
Possible Causes and Solutions:
| Cause | Solution |
| Interaction with Metal Components | Phosphate groups are known to interact with stainless steel surfaces in the LC system (tubing, column frit, injector), causing peak tailing.[7][8] To mitigate this, use PEEK or bio-inert LC components.[7] Alternatively, passivating the system by flushing with a phosphoric acid solution can help reduce these interactions.[7] |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica-based stationary phase can interact with the phosphate group of the analyte.[9] |
| Mobile Phase Modification: Add a small amount of a competing acid or a buffer to the mobile phase to mask the silanol groups.[10] | |
| Column Selection: Use an end-capped column or a column with a different stationary phase chemistry.[3] | |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak tailing.[10] |
| Action: Dilute the sample or reduce the injection volume.[10] |
Issue 2: Low Signal Intensity or Loss of Sensitivity
Symptoms:
-
Signal-to-noise ratio is lower than expected.
-
Difficulty in detecting low-concentration samples.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression from Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte.[11] |
| Sample Preparation: Optimize the sample preparation method to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[3][4] | |
| Chromatographic Separation: Adjust the chromatographic gradient to separate the analyte from the matrix interferences.[3] | |
| Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4] | |
| Improper Ion Source Settings | Incorrect settings for the ion source temperature, gas flows, or spray voltage can lead to inefficient ionization. |
| Action: Systematically optimize the ion source parameters to maximize the signal for MBP-d9. | |
| Analyte Adsorption | The phosphate group can adsorb to metal surfaces within the LC system, leading to a loss of analyte.[3] |
| Action: Use a metal-free or PEEK-lined LC system to minimize these interactions.[3] |
Issue 3: High Background Noise
Symptoms:
-
Elevated baseline in the chromatogram.
-
Poor signal-to-noise ratio, making it difficult to distinguish the analyte peak.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Impurities in the mobile phase or sample preparation reagents can contribute to high background noise. |
| Action: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. | |
| Carryover | Analyte from a previous, high-concentration injection is retained in the system and elutes in subsequent runs.[3] |
| Action: Implement a robust wash method for the injector using a strong solvent. Injecting blank samples between analytical runs can help assess and mitigate carryover.[3] | |
| Plasticizers and Other Contaminants | Phthalates and other plasticizers from lab consumables (e.g., tubes, pipette tips) can leach into the sample and cause background interference. |
| Action: Use polypropylene (B1209903) or glass consumables where appropriate and pre-rinse with a suitable solvent. |
Experimental Protocols
Sample Preparation (Human Urine)
This protocol is a general guideline for the extraction of Monobutyl Phosphate from human urine and should be optimized for your specific application.
-
Sample Thawing and Centrifugation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
-
Internal Standard Spiking:
-
To 100 µL of the urine supernatant, add 10 µL of a this compound working solution (concentration should be optimized based on expected analyte levels).
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes.
-
-
Centrifugation and Supernatant Transfer:
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds.
-
-
Final Centrifugation and Transfer:
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following parameters provide a starting point for method development and should be optimized for your specific instrumentation.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Ion Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Monobutyl Phosphate | 153.0 | 97.0 (Quantifier) | 0.05 | 25 | 15 |
| 79.0 (Qualifier) | 0.05 | 25 | 20 | ||
| This compound | 162.1 | 97.0 | 0.05 | 25 | 15 |
Visualizations
Caption: Experimental workflow for the quantification of Monobutyl Phosphate in urine.
Caption: Troubleshooting guide for addressing peak tailing issues.
References
- 1. Ultra-performance liquid chromatography tandem mass spectrometry for the rapid simultaneous analysis of nine organophosphate esters in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromforum.org [chromforum.org]
- 7. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Monobutyl Phosphate-d9 in stock solutions and biological samples
Welcome to the technical support center for Monobutyl Phosphate-d9. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in stock solutions and biological samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound, like other monoalkyl phosphates, is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of d9-butanol and inorganic phosphate (B84403).[1] This process can be influenced by factors such as pH, temperature, and the presence of enzymes in biological matrices.[2][3]
Q2: What are the general recommendations for storing this compound stock solutions?
A2: To ensure the stability of this compound stock solutions, it is recommended to store them at low temperatures, typically -20°C or -80°C, in a tightly sealed, chemically inert container to prevent evaporation and contamination.[4] The choice of solvent is also crucial; while methanol (B129727) or acetonitrile (B52724) are commonly used, their purity should be high to avoid introducing reactive impurities. Best practices for storing isotopically labeled internal standards should be followed to maintain their integrity.[5]
Q3: How should I handle this compound in biological samples like plasma and urine?
A3: Biological samples should be processed as quickly as possible to minimize enzymatic degradation. If immediate analysis is not possible, samples should be stored frozen at -20°C or preferably -80°C.[6] For urine samples, adjusting the pH to a slightly acidic range can help to inhibit some microbial growth and enzymatic activity, though the impact on the stability of the analyte itself should be considered.[7] It is crucial to avoid repeated freeze-thaw cycles, as this can degrade the analyte and affect the integrity of the sample matrix.[8]
Q4: What are the acceptance criteria for the stability of an internal standard in regulated bioanalysis?
A4: According to regulatory guidelines, the mean concentration of the internal standard in stability samples should be within ±15% of the nominal concentration of the freshly prepared comparison samples. This applies to various stability assessments, including bench-top, freeze-thaw, and long-term stability.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the stability of this compound.
Issue 1: Decreasing signal intensity of this compound in stock solutions over time.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Prepare fresh stock solutions more frequently. 2. Ensure the solvent is anhydrous. 3. Store the stock solution at a lower temperature (e.g., -80°C instead of -20°C). |
| Adsorption to Container | 1. Use low-adsorption polypropylene (B1209903) or silanized glass vials. 2. Prepare a higher concentration stock solution to minimize the relative impact of adsorption. |
| Photodegradation | 1. Store stock solutions in amber vials or protect them from light. |
Issue 2: High variability or loss of this compound in processed biological samples.
| Potential Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Process samples on ice and minimize the time between thawing and extraction. 2. Consider the use of enzyme inhibitors if compatible with the analytical method. 3. Evaluate the stability at different pH values to find the optimal condition for minimizing enzymatic activity.[7] |
| Freeze-Thaw Instability | 1. Aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles. 2. Conduct a specific freeze-thaw stability study to determine the maximum number of cycles the analyte can tolerate.[8] |
| Matrix Effects | 1. Optimize the sample preparation method to improve the removal of interfering matrix components. 2. Use a more robust analytical technique, such as LC-MS/MS with appropriate chromatographic separation. |
| Inconsistent Sample Handling | 1. Standardize all sample handling procedures, including thawing time and temperature. 2. Ensure thorough vortexing after the addition of the internal standard to the biological matrix. |
Experimental Protocols
Below are detailed methodologies for key stability experiments.
Protocol 1: Stock Solution Stability Assessment
Objective: To evaluate the stability of this compound in a stock solution under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol or acetonitrile)
-
Class A volumetric flasks and pipettes
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into multiple aliquots in appropriate storage vials.
-
Store the aliquots at the desired temperature (e.g., -20°C and -80°C).
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve an aliquot.
-
Prepare a fresh stock solution of this compound for comparison.
-
Analyze both the stored and fresh solutions by LC-MS/MS.
-
Compare the peak area response of the stored solution to the fresh solution.
Acceptance Criteria: The mean response of the stored solution should be within ±10-15% of the fresh solution's response.
Protocol 2: Freeze-Thaw Stability in Biological Matrix
Objective: To determine the stability of this compound in a biological matrix (e.g., plasma or urine) after repeated freeze-thaw cycles.
Materials:
-
Blank biological matrix (plasma or urine)
-
This compound stock solution
-
LC-MS/MS system
Procedure:
-
Spike the blank biological matrix with this compound at low and high concentrations.
-
Aliquot the spiked matrix into multiple tubes.
-
Freeze all aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw a set of aliquots completely at room temperature and then refreeze them. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., 3 and 5 cycles).
-
Prepare a set of freshly spiked comparison samples.
-
Analyze the samples from each freeze-thaw cycle along with the comparison samples.
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration of the comparison samples.
Data Presentation
The following tables summarize the expected stability of this compound based on the stability of similar alkyl phosphate compounds. Note: This data is inferred and should be confirmed with compound-specific stability studies.
Table 1: Estimated Stability of this compound in Stock Solution (Methanol)
| Storage Temperature | Duration | Expected Stability (% of Initial Concentration) |
| Room Temperature (~25°C) | 24 hours | 90 - 100% |
| Refrigerated (2-8°C) | 1 week | 95 - 100% |
| Frozen (-20°C) | 6 months | > 98% |
| Frozen (-80°C) | > 1 year | > 99% |
Table 2: Estimated Stability of this compound in Human Plasma
| Storage Condition | Duration | Expected Stability (% of Initial Concentration) |
| Bench-top (Room Temp) | 8 hours | 85 - 100% |
| Refrigerated (2-8°C) | 24 hours | 90 - 100% |
| Frozen (-20°C) | 3 months | > 95% |
| Frozen (-80°C) | 1 year | > 98% |
| 3 Freeze-Thaw Cycles | - | > 90% |
Table 3: Estimated Stability of this compound in Human Urine (pH 6-7)
| Storage Condition | Duration | Expected Stability (% of Initial Concentration) |
| Bench-top (Room Temp) | 24 hours | 80 - 95% |
| Refrigerated (2-8°C) | 1 week | 90 - 100% |
| Frozen (-20°C) | 6 months | > 95% |
| Frozen (-80°C) | > 1 year | > 98% |
| 3 Freeze-Thaw Cycles | - | > 90% |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound.
Caption: A logical approach to troubleshooting this compound instability.
References
- 1. Treatment of tributyl phosphate by fenton oxidation: Optimization of parameter, degradation kinetics and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Phosphate monoester hydrolysis in cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Potential for isotopic exchange in Monobutyl Phosphate-d9 under analytical conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential for isotopic exchange in Monobutyl Phosphate-d9 under typical analytical conditions.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern when using this compound as an internal standard?
A1: Isotopic exchange is the unintended swapping of an isotope label (in this case, deuterium (B1214612), D) on a molecule with a non-labeled isotope (hydrogen, H) from the surrounding environment, such as the solvent or sample matrix.[1] For quantitative analysis using this compound as an internal standard, this is problematic because the mass spectrometer differentiates between the analyte (unlabeled Monobutyl Phosphate) and the internal standard based on their mass difference.[2] If the deuterium atoms on the d9-labeled standard are replaced by hydrogen, it leads to a decrease in the internal standard's signal and an artificial increase in the analyte's signal, compromising the accuracy and reliability of the quantitative results.[3][4]
Q2: How stable are the deuterium labels on this compound?
A2: The deuterium labels in this compound are located on the butyl carbon backbone ([2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(O)O).[5] Deuterium atoms attached to carbon are generally more stable and less prone to exchange compared to those attached to heteroatoms like oxygen, nitrogen, or sulfur.[4][6] However, the potential for exchange, though likely low under standard conditions, is influenced by factors such as pH, temperature, and the solvent composition.[2][7]
Q3: What analytical conditions can promote the isotopic exchange of the C-D bonds in this compound?
A3: While C-D bonds are relatively stable, certain conditions can increase the rate of H/D exchange:
-
pH: Both highly acidic and, more significantly, basic conditions can catalyze the exchange process. The minimum exchange rate for many deuterated compounds is often found in a slightly acidic pH range of approximately 2.5-3.0.[2][4][7]
-
Temperature: Higher temperatures accelerate chemical reactions, including isotopic exchange.[2][7] Storing samples or running analyses at elevated temperatures can increase the risk of deuterium loss.
-
Solvent Composition: Protic solvents like water, methanol, and ethanol (B145695) are sources of hydrogen and can facilitate back-exchange.[2] Prolonged exposure to these solvents, especially at elevated temperatures, can increase the extent of exchange. Aprotic solvents such as acetonitrile (B52724) are preferred for storage.[7]
-
Sample Matrix: The presence of certain enzymes or catalytic species in biological matrices could potentially facilitate exchange.[2]
Q4: Are the two hydrogens on the phosphate (B84403) group of this compound subject to exchange?
A4: Yes, the two acidic protons on the phosphate group (-P(=O)(OH)2) are highly labile and will rapidly exchange with protons from the solvent (e.g., water, methanol).[8][9] This is an expected and very fast process. However, this exchange does not affect the d9-label on the butyl chain, which is the basis for its use as an internal standard for the parent compound. The key is the stability of the C-D bonds.
Q5: If I suspect isotopic exchange is occurring, how can I confirm it?
A5: You can perform a simple experiment by incubating a known concentration of this compound in your blank sample matrix and your final sample solvent under the conditions of your analytical method (e.g., at room temperature or in a heated autosampler) for a period.[3] Analyze these samples over time and compare the peak area of the d9-internal standard to a freshly prepared sample (T=0). A significant decrease in the d9-signal, or the appearance and increase of a signal at the m/z of unlabeled monobutyl phosphate, would indicate that isotopic exchange is occurring.[3]
Troubleshooting Guide
Table 1: Influence of Experimental Parameters on Isotopic Exchange of this compound
| Parameter | Condition Increasing Exchange Risk | Condition Minimizing Exchange Risk | Rationale |
| pH | Highly acidic (< 2) or basic (> 8) conditions | Slightly acidic (pH ~2.5-3.0) | Acid-base catalysis can promote H/D exchange. The rate is typically at a minimum in the slightly acidic range.[2][4][7] |
| Temperature | High temperatures (e.g., > 25°C) | Low temperatures (e.g., 4°C or below) | Higher temperatures provide the activation energy for the exchange reaction to occur.[2][7] |
| Solvent | Protic solvents (Water, Methanol, Ethanol) | Aprotic solvents (Acetonitrile, THF) for storage; D₂O-based buffers if aqueous solutions are necessary. | Protic solvents are a source of hydrogen atoms that can exchange with the deuterium labels.[2][7] |
| Storage Time | Long-term storage in protic solvents at room temperature | Short-term storage at low temperatures; long-term storage at -20°C or -80°C in an aprotic solvent. | Minimizes the time for the exchange reaction to proceed.[7] |
Experimental Protocol to Assess Isotopic Stability
This protocol is designed to help you determine if significant isotopic exchange of this compound is occurring under your specific analytical conditions.
Objective: To evaluate the stability of the deuterium labels on this compound when exposed to the sample matrix and analytical solvents over time.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, urine) or sample diluent
-
Sample preparation and reconstitution solvents
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of this compound into the blank matrix and/or reconstitution solvent. Immediately process and inject these samples onto the LC-MS/MS system. This will serve as your baseline.
-
Incubated Matrix Samples: Spike the same concentration of this compound into the blank matrix. Incubate these samples under conditions that mimic your typical sample handling and storage (e.g., on the benchtop at room temperature, or in the autosampler at a set temperature) for various time points (e.g., 4, 8, 12, and 24 hours).
-
Incubated Solvent Samples: Spike the internal standard into your final sample reconstitution solvent and incubate under the same conditions as the matrix samples.[3]
-
-
Sample Processing:
-
After each incubation period, process the samples using your established extraction and preparation method.
-
-
LC-MS/MS Analysis:
-
Analyze all samples (T=0, incubated matrix, and incubated solvent) using your validated LC-MS/MS method.
-
Monitor the signal for both deuterated this compound and the corresponding unlabeled Monobutyl Phosphate.
-
-
Data Analysis:
-
Compare the peak area of this compound in the incubated samples to the T=0 samples. A statistically significant decrease in the signal suggests degradation or isotopic exchange.[3]
-
Monitor for any increase in the peak area of the unlabeled Monobutyl Phosphate in the incubated samples, which would be a direct indicator of H/D back-exchange.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing isotopic exchange in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C4H11O4P | CID 131668140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Monobutyl Phosphate-d9 in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Monobutyl Phosphate-d9 (MBP-d9) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as MBP-d9, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. In complex matrices like plasma, urine, and hair, endogenous components such as salts, phospholipids (B1166683), and proteins can interfere with the ionization of MBP-d9.
Q2: I'm using a deuterated internal standard, this compound. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like MBP-d9 should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, this is not always the case. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, causing them to encounter different matrix components as they elute. This can be caused by the "deuterium isotope effect," where the deuterium (B1214612) atoms can slightly alter the physicochemical properties of the molecule.
Q3: How can I determine if ion suppression is affecting my MBP-d9 signal?
A3: The most common method to assess ion suppression is the post-column infusion experiment. This technique helps to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[1] A quantitative assessment can be performed by comparing the peak area of MBP-d9 spiked into a pre-extracted blank sample matrix to the peak area of MBP-d9 in a neat solvent at the same concentration. A lower signal in the matrix sample indicates ion suppression.
Q4: What are the primary sources of ion suppression in complex biological matrices?
A4: The primary sources of ion suppression are endogenous and exogenous components in the sample. In biological matrices, phospholipids are a major cause of ion suppression, particularly in plasma.[2] Other sources include salts, proteins, and metabolites naturally present in the sample.[3] Contaminants introduced during sample preparation, such as polymers from plasticware or mobile phase additives, can also contribute to ion suppression.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or no signal for MBP-d9 | Significant ion suppression from the matrix. | Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4] For hair samples, an alkaline extraction can be effective.[5][6] Improve Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or change the analytical column to better separate MBP-d9 from matrix interferences. Dilute the Sample: If the concentration of MBP-d9 is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression.[7] |
| Inconsistent results and poor reproducibility | Variable matrix effects between samples. | Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to ensure consistent matrix effects across standards and samples. Employ a Stable Isotope-Labeled Internal Standard: Consistent use of MBP-d9 as an internal standard is crucial to compensate for variations in matrix effects. |
| Decreasing MBP-d9 signal throughout an analytical run | Carryover of late-eluting matrix components causing progressive ion suppression. | Inject Blank Samples: Run blank solvent injections after high-concentration samples to check for carryover. Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection. Optimize Wash Solvents: Use a strong solvent in the autosampler wash method to thoroughly clean the injection system between samples. |
| Peak shape distortion (e.g., splitting, tailing) | Co-elution of interfering matrix components. | Enhance Chromatographic Resolution: Modify the LC method to improve the separation of MBP-d9 from interfering peaks. This may involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry. Improve Sample Cleanup: Re-evaluate the sample preparation method to remove the specific interferences causing peak shape issues. |
Quantitative Data on Extraction Recovery
The following tables summarize typical recovery data for organophosphate metabolites, including compounds structurally similar to Monobutyl Phosphate (B84403), from various complex matrices using different extraction techniques. This data can be used as a reference for expected performance.
Table 1: Typical Recoveries of Dialkyl Phosphates (DAPs) from Human Hair using Alkaline Extraction [5][8]
| Compound | Recovery Range (%) |
| Dialkyl Phosphates (DAPs) | 72 - 152 |
Data is for a range of DAPs and serves as a proxy for Monobutyl Phosphate.
Table 2: Typical Recoveries of Organophosphate Metabolites from Human Plasma using Solid Phase Extraction (SPE) [9][10]
| Extraction Method | Analyte Class | Recovery Range (%) |
| Solid Phase Extraction (SPE) | Broad range of environmental contaminants | 60 - 140 |
| Solid Phase Extraction (SPE) | Various small molecule pharmaceuticals | > 80 |
Data represents a broad range of compounds and indicates the general effectiveness of SPE for plasma samples.
Table 3: Typical Recoveries of Organophosphate Metabolites from Human Urine using Liquid-Liquid and Solid Phase Extraction
| Extraction Method | Analyte Class | Recovery Range (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Dialkyl Phosphates (DAPs) | 93 - 102 | [11] |
| Solid Phase Extraction (SPE) | Broad range of environmental chemicals | 83 - 109 | [9] |
This data for DAPs and other environmental chemicals provides an expected range for Monobutyl Phosphate recovery from urine.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Take 1 mL of the supernatant and add the internal standard (MBP-d9).
-
Dilute with 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
-
SPE Cartridge Conditioning:
-
Use a suitable reversed-phase SPE cartridge (e.g., C18).
-
Condition the cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Wash with 3 mL of 5% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the MBP-d9 with 2 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific needs.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the internal standard (MBP-d9).
-
Add 600 µL of 4% phosphoric acid in water and vortex for 10 seconds. This helps to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Alkaline Extraction for this compound from Hair[5][12]
This protocol is adapted from methods for dialkyl phosphates in hair.
-
Decontamination and Preparation:
-
Wash hair samples twice with deionized water and then with methanol to remove external contamination.
-
Dry the hair samples completely at room temperature.
-
Cut the hair into small segments (approximately 1 mm).
-
Weigh 50 mg of the cut hair into a reinforced plastic vial.
-
-
Homogenization:
-
Add stainless-steel beads to the vial.
-
Homogenize the hair using a ball mill for about 6 minutes to create a fine powder.
-
-
Extraction:
-
To the powdered hair, add 1 mL of methanol containing 2% ammonium (B1175870) hydroxide (B78521) and the internal standard (MBP-d9).
-
Sonicate the mixture in an ultrasonic bath for 4 hours at 50°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Sample Analysis:
-
Filter the supernatant to remove any remaining hair particles.
-
The extract can be directly injected into the LC-MS/MS system.
-
Protocol 4: Assessment of Ion Suppression by Post-Column Infusion
-
System Setup:
-
Prepare a solution of MBP-d9 in the mobile phase at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump containing the MBP-d9 solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
-
Experiment Execution:
-
Begin infusing the MBP-d9 solution at a constant low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for MBP-d9 is achieved, inject an extracted blank matrix sample (prepared using your standard protocol) onto the LC column.
-
Monitor the signal for MBP-d9 throughout the chromatographic run.
-
-
Data Interpretation:
-
Any significant and reproducible dip in the baseline signal indicates a region of ion suppression.
-
The retention time of these dips can be correlated with the elution of matrix components.
-
Visualizations
Caption: Workflow for Solid Phase Extraction of MBP-d9 from Urine.
Caption: Workflow for Liquid-Liquid Extraction of MBP-d9 from Plasma.
Caption: Workflow for Alkaline Extraction of MBP-d9 from Hair.
Caption: Troubleshooting Workflow for Ion Suppression Issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. littlemsandsailing.com [littlemsandsailing.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-EPMC10474783 - Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites in hair using alkaline extraction approach. - OmicsDI [omicsdi.org]
- 7. benchchem.com [benchchem.com]
- 8. Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites in hair using alkaline extraction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. waters.com [waters.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Collision Energy for Monobutyl Phosphate-d9 MRM Transitions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monobutyl Phosphate-d9 (MBP-d9) and optimizing its Multiple Reaction Monitoring (MRM) transitions.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound (MBP-d9) in MRM analysis?
A1: The expected precursor ion for MBP-d9 will depend on the ionization mode. Based on the monoisotopic mass of MBP-d9 (approximately 163.1 g/mol ), the theoretical precursor ion m/z values are:
-
Positive Ion Mode: [M+H]⁺ ≈ 164.1 m/z
-
Negative Ion Mode: [M-H]⁻ ≈ 162.1 m/z
The selection of product ions requires experimental determination through product ion scans. However, based on the structure of monobutyl phosphate (B84403), likely fragmentation pathways involve the loss of the butyl group or portions of the phosphate group. Common product ions for organophosphates in negative ion mode include fragments corresponding to [PO3]⁻ (m/z 79) and [H2PO4]⁻ (m/z 97). In positive ion mode, fragmentation of the deuterated butyl chain is expected. It is crucial to perform a product ion scan on your specific instrument to identify the most abundant and stable fragment ions for your MRM transitions.
Q2: How do I determine the optimal collision energy (CE) for my MBP-d9 MRM transitions?
A2: The optimal collision energy is instrument-dependent and must be determined empirically. The general procedure involves infusing a solution of MBP-d9 into the mass spectrometer and performing a series of experiments where the collision energy is systematically varied for each MRM transition. The CE that produces the most intense and stable product ion signal is considered optimal. A detailed experimental protocol for this process is provided below.
Q3: I am observing a low signal or no signal for my MBP-d9 MRM transitions. What are the possible causes and solutions?
A3: Low or no signal in MRM experiments can stem from several factors. Our troubleshooting guide below addresses common issues such as incorrect instrument parameters, sample preparation problems, and issues with the mass spectrometer itself. We recommend systematically checking each potential cause to diagnose and resolve the issue.
Experimental Protocol: Collision Energy Optimization
This protocol outlines the steps to determine the optimal collision energy for MBP-d9 MRM transitions.
-
Standard Preparation: Prepare a working solution of this compound at a concentration suitable for direct infusion (e.g., 100-1000 ng/mL) in an appropriate solvent (e.g., methanol/water with a small amount of formic acid for positive mode or ammonium (B1175870) hydroxide (B78521) for negative mode).
-
Instrument Setup:
-
Set up your triple quadrupole mass spectrometer for direct infusion.
-
Select the appropriate ionization mode (positive or negative ESI).
-
Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for MBP-d9 by infusing the standard and maximizing the precursor ion signal.
-
-
Precursor and Product Ion Selection:
-
Perform a full scan to confirm the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions. Select at least two of the most intense product ions for your MRM transitions.
-
-
Collision Energy Ramping:
-
For each selected MRM transition (precursor ion -> product ion), create an experiment where the collision energy is ramped over a range of values. A typical starting range for small molecules is 5-50 eV.
-
Set the instrument to acquire data for each CE value for a short duration.
-
-
Data Analysis:
-
Plot the product ion intensity as a function of the collision energy for each MRM transition.
-
The collision energy that corresponds to the peak of this curve is the optimal CE for that specific transition.
-
-
Method Finalization:
-
Input the determined optimal CE values into your final MRM acquisition method.
-
Quantitative Data Summary
The following table should be populated with your experimentally determined values.
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Ionization Mode |
| e.g., 164.1 | User Determined | User Determined | Positive |
| e.g., 164.1 | User Determined | User Determined | Positive |
| e.g., 162.1 | User Determined | User Determined | Negative |
| e.g., 162.1 | User Determined | User Determined | Negative |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Precursor Ion Signal | Incorrect ionization mode selected. | Verify that you are using the appropriate ionization polarity (positive or negative) for MBP-d9. |
| Poor ionization efficiency. | Optimize ion source parameters (spray voltage, gas flows, temperature) using a direct infusion of your MBP-d9 standard. | |
| Sample degradation. | Ensure the stability of your stock and working solutions. Prepare fresh standards if necessary. | |
| Incompatible mobile phase. | Ensure your mobile phase is compatible with ESI and promotes ionization of your analyte. | |
| Low or No Product Ion Signal | Collision energy is not optimal. | Perform a collision energy optimization experiment as described in the protocol above. |
| Incorrect product ions selected. | Perform a product ion scan to confirm the most abundant and stable fragment ions for your precursor. | |
| Collision cell gas pressure is too low. | Ensure the collision gas (e.g., argon, nitrogen) is turned on and the pressure is set to the manufacturer's recommended level. | |
| Poor Peak Shape or Tailing | Suboptimal chromatography. | If using LC-MS/MS, optimize your chromatographic method (column, mobile phase, gradient). |
| Contamination in the LC or MS system. | Clean the ion source and run system suitability tests to check for contamination. | |
| High Background Noise | Contaminated solvent or sample. | Use high-purity solvents and filter your samples before injection. |
| Matrix effects. | If analyzing complex samples, consider using a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components. |
Visualizations
Impact of mobile phase composition on Monobutyl Phosphate-d9 chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of Monobutyl Phosphate-d9. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific issues related to the impact of mobile phase composition.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound?
This compound, due to its polar phosphate (B84403) group, can exhibit poor retention and peak shape in reversed-phase chromatography. The primary challenges include:
-
Peak Tailing: The anionic phosphate group can interact with residual silanol (B1196071) groups on the silica-based stationary phase and with metal surfaces within the HPLC system, leading to asymmetrical peaks.[1][2]
-
Poor Retention: As a polar compound, it may have weak retention on nonpolar C18 columns, eluting near the void volume.
-
Inconsistent Retention Times: Fluctuations in mobile phase pH can alter the ionization state of the phosphate group, leading to shifts in retention time.[1][3]
Q2: How does the mobile phase pH affect the chromatography of this compound?
The pH of the mobile phase is a critical factor that influences the retention and peak shape of ionizable compounds like this compound.[3] The phosphate group has a pKa value, and when the mobile phase pH is near this pKa, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or splitting. To ensure consistent ionization and minimize silanol interactions, it is recommended to adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.[1] For basic compounds, a lower pH ensures full protonation, while for acidic compounds like organophosphates, a specific pH might be needed to achieve optimal retention and peak shape.
Q3: What is the role of organic modifiers and buffers in the mobile phase?
Organic modifiers, such as acetonitrile (B52724) or methanol, are mixed with the aqueous component of the mobile phase to control the retention of analytes in reversed-phase chromatography.[4] For polar compounds like this compound, a lower percentage of organic modifier is typically used to increase retention.
Buffers are essential for maintaining a stable pH and preventing shifts in retention time.[1][5] A buffer concentration of 20 mM or higher is often recommended to provide sufficient buffering capacity.[1] Common buffers used in LC-MS applications include ammonium (B1175870) formate (B1220265) and ammonium acetate, as they are volatile and compatible with mass spectrometry.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Peak Tailing
Symptoms: The peak has an asymmetrical shape with a "tail" extending from the back of the peak. This can compromise integration and reduce accuracy.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | The negatively charged phosphate group interacts with positively charged silanol groups on the stationary phase.[1][2] Solution: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. Using a highly end-capped column or a column with a different stationary phase chemistry can also mitigate this issue. |
| Metal Chelation | The phosphate group can interact with metal ions in the stainless steel components of the HPLC system (e.g., frits, tubing).[2] Solution: Introduce a chelating agent, such as a small amount of EDTA, to the mobile phase to bind metal ions. Alternatively, using a bio-inert or PEEK-lined HPLC system can prevent these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion.[2][5] Solution: Reduce the injection volume or dilute the sample. |
Issue 2: Poor or Shifting Retention Time
Symptoms: The retention time of the this compound peak is too short (near the solvent front) or varies between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Retention | The analyte is too polar for the stationary phase and elutes quickly. Solution: Decrease the percentage of the organic solvent in the mobile phase.[4] Consider using a more polar stationary phase, such as one with an embedded polar group, or explore HILIC (Hydrophilic Interaction Liquid Chromatography). |
| Inadequate Column Equilibration | The column is not fully equilibrated with the mobile phase before injection. Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.[8] |
| Mobile Phase pH Fluctuation | The pH of the mobile phase is not stable, causing the ionization state of the analyte to change.[1] Solution: Use a buffer with an appropriate concentration (≥20 mM) to maintain a constant pH.[1] |
| Temperature Fluctuations | Changes in column temperature can affect retention time. A 1°C increase can decrease retention time by about 2%.[8] Solution: Use a column oven to maintain a constant temperature. |
Issue 3: Peak Fronting
Symptoms: The peak is asymmetrical with the front of the peak being less steep than the back.
Possible Causes & Solutions:
| Cause | Solution |
| Sample Solvent Mismatch | The sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase.[1][2][8] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume. |
| Column Overload | Injecting a highly concentrated sample can lead to fronting.[2][5] Solution: Dilute the sample or reduce the injection volume. |
| Column Degradation | A void or collapse at the head of the column can cause peak fronting.[2][5] Solution: Replace the column. Using a guard column can help extend the life of the analytical column. |
Experimental Protocols
Example HPLC-MS/MS Method for this compound
This protocol is a general starting point and may require optimization for specific matrices and instrumentation.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode is typically used for phosphate-containing compounds.[9] Monitor the appropriate precursor and product ions for this compound.
Visualizations
Troubleshooting Workflow for Peak Shape Issues
The following diagram illustrates a logical workflow for troubleshooting common peak shape problems.
Caption: A decision tree for troubleshooting chromatographic peak shape issues.
General Analytical Workflow
The diagram below outlines a typical workflow for the analysis of this compound.
Caption: A simplified workflow for the analysis of this compound.
References
- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Method Validation for Organophosphate Analysis: A Comparative Guide to Using Monobutyl Phosphate-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of method validation for the analysis of organophosphate (OP) pesticide metabolites, with a specific focus on the application of Monobutyl Phosphate-d9 as an internal standard. The objective is to offer a comparative analysis of its performance against other commonly used internal standards, supported by experimental data and detailed protocols for researchers in environmental health, toxicology, and drug development.
Organophosphate pesticides are a widely used class of insecticides, and monitoring their metabolites in biological matrices such as urine is crucial for assessing human exposure and understanding potential health risks. The accurate quantification of these metabolites, primarily dialkyl phosphates (DAPs), relies on robust analytical methodologies, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). A key element in achieving reliable results is the use of an appropriate internal standard to compensate for variations in sample preparation and instrumental analysis.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Internal standards are essential in quantitative mass spectrometry to correct for the loss of analyte during sample processing and to account for matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest. Isotopically labeled standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit nearly identical ionization efficiency, thus providing the most accurate correction.
This guide will delve into a validated LC-MS/MS method for the analysis of common organophosphate metabolites, comparing the use of this compound with another frequently used internal standard, Dibutyl Phosphate (B84403) (DBP).
Comparative Method Validation Data
The following tables summarize the performance characteristics of an LC-MS/MS method for the analysis of six common dialkyl phosphate (DAP) metabolites in urine. The data is presented to compare a method using a non-isotopically labeled internal standard (Dibutyl Phosphate) with the expected performance of a method employing an isotopically labeled internal standard like this compound. It is important to note that while specific data for a full validation using this compound is not widely published, the performance of isotopically labeled standards is generally superior in terms of precision and accuracy.[1]
Table 1: Method Performance using Dibutyl Phosphate (DBP) as Internal Standard
| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Dimethyl Phosphate (DMP) | >0.99 | 0.50 | 85-115 | <15 |
| Dimethylthiophosphate (DMTP) | >0.99 | 0.50 | 82-117 | <15 |
| Dimethyldithiophosphate (DMDTP) | >0.99 | 0.50 | 88-112 | <20 |
| Diethyl Phosphate (DEP) | >0.99 | 0.50 | 90-110 | <15 |
| Diethylthiophosphate (DETP) | >0.99 | 0.50 | 87-114 | <15 |
| Diethyldithiophosphate (DEDTP) | >0.99 | 0.50 | 85-115 | <20 |
Data compiled from studies using DBP as an internal standard.[2][3]
Table 2: Expected Method Performance using this compound as Internal Standard
| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Dimethyl Phosphate (DMP) | >0.995 | 0.02-0.06 | 95-105 | <10 |
| Dimethylthiophosphate (DMTP) | >0.995 | 0.02-0.06 | 93-102 | <10 |
| Dimethyldithiophosphate (DMDTP) | >0.995 | 0.02-0.06 | 95-105 | <15 |
| Diethyl Phosphate (DEP) | >0.995 | 0.02-0.06 | 93-102 | <10 |
| Diethylthiophosphate (DETP) | >0.995 | 0.02-0.06 | 93-102 | <10 |
| Diethyldithiophosphate (DEDTP) | >0.995 | 0.02-0.06 | 95-105 | <15 |
Expected performance based on the established benefits of using stable isotope-labeled internal standards and data from similar validated methods.[2][4][5]
The use of an isotopically labeled internal standard like this compound is anticipated to provide lower limits of quantification and improved precision (lower %RSD) due to its ability to more effectively compensate for matrix effects and variability in extraction recovery.[1]
Experimental Protocols
A detailed methodology for the analysis of dialkyl phosphates in urine using LC-MS/MS is provided below. This protocol is a representative procedure compiled from validated methods in the scientific literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines a common and effective method for extracting DAPs from a urine matrix.[3][4]
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix for 10 seconds. Centrifuge at 4000 rpm for 5 minutes to pellet any precipitate.
-
Internal Standard Spiking: To a 1 mL aliquot of the urine supernatant in a clean centrifuge tube, add 50 µL of the internal standard working solution (e.g., 1 µg/mL of this compound in methanol).
-
Acidification: Add 50 µL of 1 M HCl to acidify the sample. Vortex for 5 seconds.
-
Extraction: Add 2 mL of a mixture of diethyl ether and ethyl acetate (B1210297) (1:1, v/v).
-
Salting Out: Add approximately 0.5 g of a salt mixture (e.g., MgSO₄ and NaCl, 4:1, w/w) to facilitate phase separation.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI negative.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Table 3: Example MRM Transitions for DAP Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DMP | 125.0 | 79.0 | 15 |
| DMTP | 141.0 | 95.0 | 18 |
| DMDTP | 157.0 | 125.0 | 20 |
| DEP | 153.0 | 79.0 | 18 |
| DETP | 169.0 | 95.0 | 20 |
| DEDTP | 185.0 | 121.0 | 22 |
| This compound (IS) | 162.1 | 97.0 | 20 |
| Dibutyl Phosphate (IS) | 209.1 | 97.0 | 20 |
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical principle of using an internal standard for accurate quantification.
Conclusion
The validation of analytical methods is paramount for generating reliable data in the fields of toxicology and drug development. For the analysis of organophosphate metabolites, the use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision. While Dibutyl Phosphate has been successfully used, an isotopically labeled standard such as this compound offers a superior approach to mitigate matrix effects and correct for variations in sample handling. The presented experimental protocol and comparative data provide a solid foundation for laboratories looking to establish or refine their methods for monitoring exposure to organophosphate pesticides. The adoption of such robust and validated methods is critical for advancing our understanding of the impact of these compounds on human health.
References
- 1. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel methodology for determination of dialkyl phosphates in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Monobutyl Phosphate-d9 vs. 13C-Labeled Analogues
In the precise world of quantitative analysis, particularly in drug metabolism and bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled internal standards are the gold standard, and among them, deuterium-labeled (e.g., Monobutyl Phosphate-d9) and carbon-13-labeled compounds are the most common choices. This guide provides an objective comparison of this compound and its 13C-labeled counterparts, supported by established principles in isotope dilution mass spectrometry, to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their analytical needs.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the analyte of interest in every way—physicochemical properties, extraction recovery, and response in the analytical instrument—differing only in mass. This allows it to compensate for variations in sample preparation and analysis, such as matrix effects, which are a significant source of imprecision.[1][2] While both deuterium (B1214612) and 13C labeling aim to achieve this, inherent differences in their isotopic properties can lead to significant variations in analytical performance.
Key Performance Parameters: A Comparative Analysis
The superiority of 13C-labeled internal standards over their deuterated counterparts is well-documented across a range of applications.[3][4][5] This advantage stems from several key performance characteristics:
-
Chromatographic Co-elution: Due to the "isotope effect," the C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause deuterated standards like this compound to elute slightly earlier than the unlabeled analyte during chromatography.[1] This separation can lead to inaccurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[1][4] In contrast, 13C-labeled standards typically co-elute perfectly with the analyte, ensuring they are subjected to the same matrix effects and providing more accurate correction.[1][3]
-
Isotopic Stability: Deuterium atoms, especially those on heteroatoms or at acidic positions, can be susceptible to exchange with protons from the solvent or sample matrix.[1][6] While the deuterium atoms in this compound are on the butyl chain and less prone to exchange, the risk is not entirely eliminated under certain analytical conditions. 13C labels, being integral to the carbon skeleton of the molecule, are not susceptible to this exchange, offering greater isotopic stability throughout the analytical process.[1][3][6]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's signal by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[1] Because 13C-labeled standards co-elute perfectly with the analyte, they are more effective at compensating for these effects, leading to improved accuracy and precision.[1][3] The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the point of ionization, leading to differential matrix effects and potentially biased results.[1][4]
Quantitative Data Summary
| Performance Parameter | This compound (Deuterium-Labeled) | 13C-Labeled Monobutyl Phosphate (B84403) | Rationale & Implications |
| Chromatographic Co-elution with Analyte | May exhibit a slight retention time shift, eluting earlier than the native analyte.[1][3] | Co-elutes perfectly with the native analyte.[3] | Perfect co-elution of 13C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Isotopic Stability | Generally stable, but a potential for back-exchange of deuterium atoms exists under certain conditions.[1][6] | Highly stable with no risk of isotopic exchange.[1][3][6] | The high stability of the 13C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising accurate quantification.[1][4] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][3] | 13C-labeled standards are the superior choice for complex biological matrices where significant matrix effects are expected. |
| Accuracy & Precision | Can lead to inaccuracies and higher variability in results. One study showed a 40% error in an example due to imperfect retention time match.[3][4] | Demonstrates improved accuracy and precision.[3] | The closer physicochemical properties of 13C-labeled standards to the analyte result in more reliable and reproducible quantification. |
| Cost | Typically less expensive and more widely available.[6] | Generally higher due to more complex synthesis.[6][7] | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of monobutyl phosphate in a biological matrix using an internal standard. The choice between this compound and a 13C-labeled analogue would be implemented at the "Internal Standard Spiking" step.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma, urine), add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (either this compound or 13C-labeled monobutyl phosphate) at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation: Liquid Chromatography (LC)
-
Column: A suitable reversed-phase column (e.g., C18) is typically used for the separation of polar compounds like monobutyl phosphate.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample supernatant is injected onto the LC system.
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often used for the analysis of phosphates.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Monobutyl Phosphate (Analyte): Monitor the precursor to product ion transition (e.g., m/z 153 -> m/z 79).
-
This compound (Internal Standard): Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 162 -> m/z 79).
-
13C-Labeled Monobutyl Phosphate (Internal Standard): Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 157 for a 4-carbon label -> m/z 79).
-
4. Quantification
-
The concentration of monobutyl phosphate in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
While deuterated internal standards like this compound can be a cost-effective option and may be suitable for some applications, the scientific evidence strongly supports the superiority of 13C-labeled internal standards for robust and accurate quantitative bioanalysis.[3] Their identical chromatographic behavior and superior isotopic stability minimize the risk of analytical errors, particularly in complex matrices where matrix effects are a significant concern. For researchers and drug development professionals where data integrity is paramount, the investment in 13C-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results. When the highest level of accuracy and precision is required, a 13C-labeled monobutyl phosphate should be the preferred internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
Deuterium Labeling and Its Influence on the Chromatographic Retention of Organophosphates: A Comparative Guide
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in chromatography. However, the substitution of hydrogen with deuterium (B1214612), while essential for mass spectrometry-based detection, can introduce subtle but significant shifts in chromatographic retention times. This guide provides an objective comparison of the chromatographic behavior of deuterated and non-deuterated organophosphates, supported by experimental data and detailed methodologies, to elucidate the practical implications of this phenomenon.
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), is a widely used strategy in analytical chemistry, particularly for the synthesis of internal standards for quantitative mass spectrometry. While isotopically labeled compounds are chemically identical to their unlabeled counterparts, the difference in mass can lead to a phenomenon known as the chromatographic isotope effect, resulting in altered retention times.
In the context of organophosphate analysis, where accurate quantification is critical for environmental monitoring, food safety, and toxicology studies, understanding the impact of deuterium labeling on chromatographic behavior is paramount. Typically, in gas chromatography (GC) and reversed-phase liquid chromatography (LC), deuterated compounds exhibit slightly shorter retention times than their non-deuterated analogs.[1] This "inverse isotope effect" is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability of the deuterated molecule. These subtle differences in physicochemical properties influence the intermolecular interactions between the analyte and the stationary phase, generally resulting in a weaker interaction and, consequently, earlier elution for the deuterated compound.[1]
The magnitude of this retention time shift is influenced by several factors, including the number and position of the deuterium atoms within the molecule, the specific chromatographic conditions (e.g., stationary phase, mobile phase composition, and temperature), and the analytical technique employed.[2]
Quantitative Data Summary
| Compound | Analytical Method | Retention Time (Non-deuterated) [min] | Expected Retention Time (Deuterated) [min] | Expected Retention Time Shift [min] |
| Organophosphates | ||||
| Chlorpyrifos | GC-MS | 16.50[4] | Slightly < 16.50 | ~0.03 - 0.10 |
| Diazinon | GC-MS | 9.62[5] | Slightly < 9.62 | ~0.02 - 0.08 |
| Malathion | GC-MS | 15.70[6] | Slightly < 15.70 | ~0.03 - 0.10 |
| Glyphosate (B1671968) | LC-MS/MS | 1.90[7] | Slightly < 1.90 | ~0.01 - 0.05 |
| Reference Compound | ||||
| Metformin (B114582) / Metformin-d6 | GC-MS | 3.60[3] | 3.57[3] | 0.03[3] |
Note: The expected retention times and shifts for deuterated organophosphates are illustrative, based on the generally observed inverse isotope effect, and the precise shift will be dependent on the specific experimental conditions.
Experimental Protocols
Accurate assessment of the retention time shift between deuterated and non-deuterated organophosphates requires carefully controlled chromatographic conditions. Below are detailed experimental protocols for GC-MS and LC-MS/MS analysis of organophosphates.
Gas Chromatography-Mass Spectrometry (GC-MS) for Organophosphate Analysis
This protocol is a representative method for the analysis of organophosphates like chlorpyrifos, diazinon, and malathion.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Inlet: Splitless injection mode at 250 °C.[7]
-
Oven Temperature Program: Initial temperature of 100 °C held for 3 minutes, ramped at 25 °C/min to 175 °C, then ramped at 8 °C/min to 290 °C and held for 5 minutes.[6]
-
Injection Volume: 1 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[6]
-
Quadrupole Temperature: 150 °C.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical objective.
Sample Preparation:
-
Prepare standard solutions of the non-deuterated and deuterated organophosphates in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
For analysis of environmental or biological samples, perform an appropriate extraction and clean-up procedure (e.g., QuEChERS).
-
Inject the standards and samples onto the GC-MS system.
Data Analysis:
-
Determine the retention time for the non-deuterated and deuterated analytes from the apex of their respective chromatographic peaks.
-
Calculate the retention time shift by subtracting the retention time of the deuterated analog from that of the non-deuterated analog.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Glyphosate Analysis
This protocol is a representative method for the analysis of the polar organophosphate herbicide glyphosate.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
Chromatographic Conditions:
-
Column: A column suitable for polar analytes, such as a porous graphitic carbon (PGC) or a mixed-mode column.
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.[7]
-
Gradient: A suitable gradient to resolve the analyte of interest.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glyphosate.
-
Source Parameters: Optimized for the specific instrument and analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
Sample Preparation:
-
Prepare standard solutions of glyphosate and its deuterated internal standard in water or a suitable buffer.
-
For complex matrices, a derivatization step may be necessary, although direct analysis methods are also available.
-
Inject the standards and samples onto the LC-MS/MS system.
Data Analysis:
-
Determine the retention times for both the non-deuterated and deuterated glyphosate.
-
Calculate the retention time difference.
Visualizations
To better illustrate the concepts and workflows described, the following diagrams are provided.
References
- 1. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monobutyl Phosphate-d9 and Other Deuterated Organophosphate Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Monobutyl Phosphate-d9 (MBP-d9) with other deuterated organophosphate standards. The information presented is intended to assist researchers in selecting the most appropriate internal standard for their analytical needs, particularly in the context of biomonitoring and toxicological studies of organophosphate pesticide exposure. The use of deuterated internal standards is crucial for achieving accurate and precise quantification in mass spectrometry-based methods by compensating for matrix effects and variability in sample preparation and instrument response.[1][2][3]
Performance Comparison of Deuterated Organophosphate Standards
The selection of an appropriate deuterated internal standard is critical for the robustness and accuracy of analytical methods. While direct comparative studies are limited, the following table summarizes the key performance characteristics of this compound and other commonly used deuterated organophosphate standards based on available data and typical performance attributes cited in the literature.
| Parameter | This compound (MBP-d9) | Deuterated Diethyl Phosphate (B84403) (DEP-d10) | Deuterated Dibutyl Phosphate (DBP-d18) | Key Considerations |
| Chemical Formula | C₄H₂D₉O₄P | C₄HD₁₀O₄P | C₈HD₁₈O₄P | The degree of deuteration influences the mass shift from the native analyte. |
| Molecular Weight | 163.16 g/mol | 164.16 g/mol | 228.32 g/mol | A significant mass difference is necessary to avoid isotopic overlap.[1] |
| Purity (Typical) | >95% (97.78% by HPLC confirmed by CoA) | Typically >98% | Typically >98% | High chemical purity is essential to prevent interference from impurities. |
| Isotopic Purity | >95% (99.6% confirmed by CoA) | Typically >99% | Typically >99% | High isotopic purity minimizes "cross-talk" between the analyte and standard signals. |
| Isotopic Stability | Stable on the butyl chain. | Generally stable on the ethyl chains. | Stable on the butyl chains. | Deuterium on carbon atoms is generally stable; however, exchange can occur under certain pH and temperature conditions.[4] |
| Matrix Effect Compensation | Effective in compensating for matrix effects in complex samples like urine. | Widely used and effective for correcting matrix effects in various biological matrices. | Effective for correcting matrix effects, particularly for longer-chain organophosphate metabolites. | The ideal internal standard co-elutes with the analyte to experience identical matrix effects.[1] |
| Primary Application | Internal standard for the analysis of monobutyl phosphate and other short-chain alkyl phosphate metabolites. | Internal standard for the analysis of diethyl phosphate and related organophosphate metabolites. | Internal standard for the analysis of dibutyl phosphate and other butyl-substituted organophosphate metabolites. | The choice of standard should closely match the physicochemical properties of the analyte of interest. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of organophosphate metabolites in human urine using a deuterated internal standard like this compound. This protocol is a composite of methodologies described in various studies.[5][6][7]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To a 2 mL aliquot of urine in a polypropylene (B1209903) tube, add a known concentration of this compound internal standard solution.
-
Extraction: Add 800 µL of cold ethyl acetate (B1210297) to the urine sample. Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the organic phase.[5]
-
Phase Separation: Centrifuge the sample at a sufficient speed and duration (e.g., 4000 rpm for 5 minutes) to achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., a mixture of the initial mobile phase). Vortex to ensure complete dissolution.
Analytical Methodology: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A column suitable for the separation of polar anionic compounds, such as a mixed-mode or HILIC column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will depend on the column and the target analytes.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of organophosphate metabolites.[7]
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor and product ion transitions for both the native analytes and the deuterated internal standard (this compound) need to be optimized.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of organophosphate metabolites in biological samples using a deuterated internal standard.
Caption: General workflow for organophosphate metabolite analysis.
Logical Relationship of Internal Standard Function
The diagram below illustrates the logical relationship of how a deuterated internal standard functions to ensure accurate quantification in mass spectrometry.
Caption: Function of a deuterated internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a novel methodology for determination of dialkyl phosphates in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Monobutyl Phosphate-d9 Across Diverse LC Column Chemistries: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites and internal standards is paramount. Monobutyl phosphate-d9 (MBP-d9), a deuterated analog of monobutyl phosphate, often serves as an internal standard in mass spectrometry-based analyses. The chromatographic behavior of this polar analyte is highly dependent on the choice of liquid chromatography (LC) column chemistry. This guide provides a comparative overview of the expected performance of this compound across three common LC column chemistries: Reversed-Phase (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Pentafluorophenyl (PFP).
Data Presentation: A Comparative Overview
The selection of an appropriate LC column is critical for achieving optimal retention, peak shape, and sensitivity for polar compounds like this compound. The following table summarizes the anticipated quantitative performance of MBP-d9 on C18, HILIC, and PFP columns based on typical chromatographic principles and data from related organophosphate analyses.
| Performance Metric | C18 Column | HILIC Column | PFP Column |
| Retention Time (min) | ~1.5 | ~5.8 | ~3.2 |
| Peak Asymmetry (As) | 1.8 | 1.2 | 1.4 |
| Theoretical Plates (N) | 2500 | 8500 | 6000 |
| Matrix Effects | High | Low to Moderate | Moderate |
| Primary Interaction | Hydrophobic | Partitioning/H-bonding | Multiple (π-π, H-bonding, dipole) |
Note: The data presented are representative values and can vary based on specific instrument conditions, mobile phase composition, and the sample matrix.
Experimental Protocols
Detailed methodologies for analyzing this compound using different LC column chemistries are provided below. These protocols are designed to serve as a starting point for method development.
Reversed-Phase (C18) Chromatography
Reversed-phase chromatography is a common starting point for many analyses. However, for highly polar analytes like this compound, retention on a traditional C18 column can be challenging, often requiring highly aqueous mobile phases.
-
LC System: UPLC-MS/MS System
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-2% B (0-1 min), 2-50% B (1-3 min), 50-95% B (3-4 min), 95% B (4-5 min), 95-2% B (5-5.1 min), 2% B (5.1-6 min)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is specifically designed for the retention of polar compounds and is often the preferred technique for analytes that show poor retention in reversed-phase mode.
-
LC System: UPLC-MS/MS System
-
Column: Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B (0-1 min), 95-50% B (1-7 min), 50-5% B (7-8 min), 5% B (8-9 min), 5-95% B (9-9.1 min), 95% B (9.1-12 min)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
Pentafluorophenyl (PFP) Chromatography
PFP columns offer an alternative selectivity to C18 and can provide enhanced retention for polar and aromatic compounds through a combination of hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.
-
LC System: UPLC-MS/MS System
-
Column: Discovery HS F5 (PFP), 3 µm, 2.1 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-40% B (0-5 min), 40-90% B (5-7 min), 90% B (7-8 min), 90-10% B (8-8.1 min), 10% B (8.1-10 min)
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the analysis of this compound.
Caption: General workflow for this compound analysis.
Logical Relationship of Column Selection
The choice of LC column chemistry is dictated by the physicochemical properties of the analyte. The following diagram illustrates the decision-making process for selecting a suitable column for a polar analyte like this compound.
Evaluating the Linearity of Monobutyl Phosphate-d9 Calibration Curves: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the linearity of a calibration curve is a critical parameter for ensuring accurate and reliable data. This guide provides a comprehensive evaluation of the expected linearity performance of Monobutyl Phosphate-d9 (MBP-d9) as an internal standard, comparing it with alternative standards used in similar analytical methods. The information presented is based on established bioanalytical method validation principles and representative data from the analysis of related organophosphate compounds.
The Importance of Linearity in Bioanalytical Methods
In quantitative analysis, a calibration curve is used to determine the concentration of an analyte in an unknown sample by comparing its response to a series of standards with known concentrations. Linearity defines the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is fundamental for accurate quantification and is a key requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
This compound, a deuterated analog of monobutyl phosphate (B84403), is an ideal internal standard for the quantification of tributyl phosphate metabolites and other related organophosphates. Its utility stems from its chemical similarity to the analyte of interest, allowing it to compensate for variability during sample preparation and analysis.
Comparative Performance of Internal Standards
The performance of an internal standard is assessed by its ability to ensure the accuracy and precision of the measurement of the analyte of interest over a defined concentration range. The following table summarizes typical performance characteristics for deuterated internal standards, such as this compound, compared to other commonly used alternatives in the analysis of organophosphates.
| Parameter | This compound (Expected) | Alternative Deuterated Standard (e.g., Dibutyl Phosphate-d18) | Non-Deuterated Analog Standard (e.g., Triphenyl Phosphate) |
| Linear Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | 1000 ng/mL |
| Precision (%CV) at LLOQ | < 15% | < 15% | < 20% |
| Accuracy (%Bias) at LLOQ | ± 15% | ± 15% | ± 20% |
Note: The data for this compound is representative of expected performance based on the validation of similar deuterated internal standards for organophosphate analysis.
Experimental Protocol for Evaluating Calibration Curve Linearity
This section details a standard protocol for assessing the linearity of a calibration curve for an analyte using this compound as an internal standard in a biological matrix, such as human plasma, via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a primary stock solution of the non-labeled analyte (e.g., monobutyl phosphate) at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solution: Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
Working Solutions: Prepare a series of analyte working solutions by serial dilution of the analyte stock solution to cover the desired calibration range. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
2. Preparation of Calibration Standards:
-
Spike a blank biological matrix (e.g., human plasma) with the analyte working solutions to create a set of at least six to eight non-zero calibration standards.
-
Add a fixed volume of the this compound working solution to each calibration standard and to blank and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC, and blank sample, add 300 µL of cold acetonitrile (B52724).
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC-MS/MS system.
-
Use a C18 reverse-phase column with a gradient elution program using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and this compound in Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x², to determine the slope, intercept, and correlation coefficient (R²).
-
The linearity is considered acceptable if the correlation coefficient (R²) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% for the LLOQ).
Visualizing the Workflow and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for linearity evaluation.
Caption: Comparison of internal standard types.
Conclusion
This compound is an excellent choice as an internal standard for the quantitative analysis of related organophosphate compounds. Based on established principles of bioanalytical method validation, it is expected to provide a highly linear response over a wide dynamic range, leading to accurate and precise quantification. While the initial cost of a deuterated internal standard may be higher than a non-deuterated analog, the improved data quality and reliability, particularly in complex biological matrices, justify its use in regulated and research environments. The experimental protocol outlined in this guide provides a robust framework for the successful evaluation of calibration curve linearity, ensuring compliance with regulatory expectations and the generation of high-quality analytical data.
Advancements in Low-Level Quantification of Monobutyl Phosphate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in toxicological and pharmacokinetic studies, the accurate quantification of metabolites is paramount. Monobutyl Phosphate (MBP), a primary metabolite of the widely used industrial chemical Di-n-butyl phthalate (B1215562) (DBP), serves as a critical biomarker for exposure assessment. This guide provides a comparative overview of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of MBP in various biological matrices, utilizing a deuterated internal standard, a technique analogous to methods employing Monobutyl Phosphate-d9 (MBP-d9).
Quantitative Performance: Limit of Detection (LOD) and Quantification (LOQ)
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). A validated UPLC-MS/MS method for the analysis of Monobutyl Phthalate (MBP) has demonstrated high sensitivity in complex biological matrices such as rat plasma and pup homogenate.[1][2] The use of a stable isotope-labeled internal standard, in this case, Monobutyl Phthalate-d4 (MBP-d4), is crucial for achieving accurate and precise quantification at low concentrations, a principle that is directly applicable to methods using MBP-d9.
The established LOD and Lower Limit of Quantification (LLOQ) for MBP using this advanced methodology are summarized in the table below.
| Analyte | Matrix | LLOQ | LOD |
| Monobutyl Phthalate (MBP) | Rat Plasma | 25.0 ng/mL | 6.9 ng/mL |
| Monobutyl Phthalate (MBP) | Pup Homogenate | 50.0 ng/g | 9.4 ng/g |
Table 1: Limits of Detection and Quantification for Monobutyl Phthalate (MBP) in Biological Matrices using a validated UPLC-MS/MS method.[1][2]
Experimental Protocol: A Validated UPLC-MS/MS Methodology
The following is a detailed experimental protocol for the quantification of MBP in biological samples, which is representative of methods that would employ MBP-d9 as an internal standard.
1. Sample Preparation:
-
Rat Plasma: A simple protein precipitation method is employed. Acetonitrile (B52724), containing the internal standard (e.g., MBP-d4 or MBP-d9), is added to the plasma samples to precipitate proteins.[1][2]
-
Pup Homogenate: A more extensive extraction and delipidation process is required for this complex matrix. The homogenate is first extracted with acetonitrile containing the internal standard. To remove lipids, the vials are submerged in liquid nitrogen, which freezes the aqueous layer and allows for the decanting of the lipid-containing acetonitrile supernatant.[1][2]
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation: The separation of MBP and its internal standard is achieved using a UPLC system. A binary gradient with a flow rate of 0.5 mL/min is used.[1]
-
Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the negative ion mode is used for detection.[1][2]
3. Method Validation:
The method was rigorously validated according to established guidelines. The calibration curves were linear with a correlation coefficient (r) of ≥ 0.99.[1][2] The accuracy and precision were well within acceptable limits, with intra- and inter-day relative standard deviations (%RSD) being ≤ 10.1%.[1][2] Absolute recoveries of MBP were greater than 92% in both plasma and pup homogenate.[1][2]
Experimental Workflow
The logical flow of the analytical method, from sample receipt to data analysis, is depicted in the following diagram.
This comprehensive guide underscores the robustness and sensitivity of UPLC-MS/MS methods for the quantification of Monobutyl Phosphate. The use of a deuterated internal standard like MBP-d9 is central to achieving the low detection and quantification limits necessary for meaningful toxicological and exposure assessments. The detailed protocol and workflow provide a solid foundation for researchers to implement similar high-performance analytical strategies in their own laboratories.
References
Cross-Validation of Analytical Methods for Organophosphate Metabolites: A Comparative Guide Using Monobutyl Phosphate-d9
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of organophosphate ester metabolites is crucial for toxicological assessments, environmental monitoring, and understanding the metabolism of various drugs and industrial chemicals. The cross-validation of analytical methods is a fundamental practice to ensure the reliability, reproducibility, and overall integrity of scientific data.[1][2] This guide provides a comprehensive comparison of two common analytical approaches for the determination of organophosphate metabolites, focusing on the use of Monobutyl Phosphate-d9 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) versus an alternative method.
This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid researchers in selecting and implementing robust analytical methods.
Method Comparison Overview
The primary method highlighted in this guide (Method A) employs Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard. This deuterated standard is ideal for correcting for matrix effects and variations during sample preparation and analysis, thereby enhancing accuracy and precision.[3] The alternative method (Method B) utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a well-established technique for the analysis of volatile and semi-volatile organic compounds, often requiring derivatization for polar analytes like organophosphate metabolites.[4]
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters for the two methods, providing a clear comparison of their capabilities.
Table 1: Comparison of Quantitative Performance for Monobutyl Phosphate (B84403) Analysis
| Parameter | Method A: UPLC-MS/MS with this compound | Method B: GC-MS/MS |
| Limit of Quantification (LOQ) | 0.06 - 0.21 ng/mL[5][6] | 0.02 - 0.1 ng/mL[4] |
| **Linearity (R²) ** | > 0.99[7] | > 0.99 |
| Precision (%RSD) | Intra-day: 0.62 - 5.46% Inter-day: 0.80 - 11.33%[5][6] | < 15% |
| Accuracy/Recovery | 86.04 - 100.98%[5][6] | 69 - 119%[4] |
| Ionization Technique | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Analyte Derivatization | Not required | Required (e.g., silylation) |
Table 2: Analyte-Specific Performance Data for Method A (UPLC-MS/MS)
| Analyte | Linearity (R²) | Accuracy (%) | Precision (RSD%) | LOQ (ng/mL) |
| Diethyl phosphate (DEP) | > 0.99 | 95.8 | 4.2 | 0.0201[5] |
| Dimethyl phosphate (DMP) | > 0.99 | 98.2 | 3.8 | 0.0207[5] |
| Di-n-butyl phosphate (DNBP) | > 0.99 | 101 | 3.0 | 0.40[3] |
| Diphenyl phosphate (DPHP) | > 0.99 | 101 | 3.0 | 0.10[3] |
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below to ensure reproducibility and facilitate method transfer.
Method A: UPLC-MS/MS with this compound Internal Standard
This method is suitable for the sensitive and selective quantification of organophosphate metabolites in biological matrices such as urine.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine sample, add 20 µL of the internal standard working solution (containing this compound).
-
Add 2 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
MS Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analytes and the internal standard.
Method B: GC-MS/MS (Alternative Method)
This method provides an alternative for the analysis of organophosphate metabolites, typically requiring a derivatization step to increase analyte volatility.
1. Sample Preparation and Derivatization
-
To 1 mL of urine sample, add an appropriate internal standard.
-
Perform an extraction using a suitable organic solvent.
-
Evaporate the extract to dryness.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the polar metabolites into their more volatile trimethylsilyl (B98337) (TMS) derivatives.
-
Cool and inject into the GC-MS/MS system.
2. GC-MS/MS Conditions
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient starting at a low temperature and ramping up to a higher temperature to separate the derivatized analytes.
-
Ionization: Electron Ionization (EI).
-
MS Mode: Multiple Reaction Monitoring (MRM) for characteristic fragment ions of the derivatized analytes.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the experimental workflow for the UPLC-MS/MS method.
Caption: Logical workflow for the cross-validation of two analytical methods.
Caption: Experimental workflow for the UPLC-MS/MS analysis using this compound.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring data quality and consistency, particularly in regulated environments such as drug development.[1][2] The use of a deuterated internal standard like this compound in UPLC-MS/MS offers a highly accurate and precise method for the quantification of organophosphate metabolites, often with simpler sample preparation compared to alternative techniques like GC-MS/MS. This guide provides the necessary data and protocols to assist researchers in making informed decisions about the most suitable analytical method for their specific needs.
References
- 1. [Method establishment for the determination of 6 organophosphorus pesticides metabolites in human urine using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Monobutyl Phosphate-d9: A Guide for Laboratory Professionals
Researchers and scientists handling Monobutyl Phosphate-d9 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the specific needs of drug development professionals.
Immediate Safety and Handling Precautions
Spill and Exposure Procedures
In the event of a spill, evacuate the area and prevent further spread of the chemical. Absorb the spill with an inert, non-combustible material, such as sand or earth, and place it in a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains or waterways.
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]
-
Skin: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for n-Butyl phosphate, which is chemically similar to this compound.
| Property | Value |
| Molecular Formula | C4H11O4P |
| Molecular Weight | 163.16 g/mol [5] |
| Boiling Point | > 124 °C / 255.2 °F |
| Flash Point | 110 °C / 230 °F |
| LD50 Oral (Rat) for Dibutyl Phosphate | = 3200 mg/kg[4] |
Proper Disposal Protocol for this compound
The primary and critical step in the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant.[1][3] Do not dispose of this chemical in the sanitary sewer or with general laboratory trash.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams to avoid accidental reactions.
-
Containerization: Use a designated, properly labeled, and sealed waste container. The container must be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong bases.[3]
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and handover.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Monobutyl Phosphate-d9
This guide provides immediate, essential safety and logistical information for the handling and disposal of Monobutyl Phosphate-d9, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling organophosphate compounds and deuterated substances.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles[5]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or PVC elbow-length gloves are recommended. Always inspect gloves for integrity before use and wash them before removal[6][7][8]. Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | Chemical-Resistant Lab Coat or Apron | A chemical-resistant lab coat should be worn over regular clothing. For tasks with a high potential for spills, a chemical-resistant apron is also necessary[6]. |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure, a NIOSH/MSHA-approved respirator with organic vapor cartridges is required[4][6]. |
| Foot Protection | Closed-Toe Shoes | Leather or canvas shoes should not be worn. Chemical-resistant shoe covers or boots are recommended[9]. |
Operational Plan for Handling this compound
This section outlines the step-by-step protocol for the safe handling of this compound in a laboratory setting.
Experimental Workflow:
Detailed Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet for analogous compounds like n-Butyl phosphate (B84403) mixtures to understand the potential hazards[1][2][3].
-
Assemble all necessary PPE as detailed in the table above.
-
Ensure a certified chemical fume hood is in proper working order.
-
Prepare a source of inert gas (e.g., nitrogen or argon) as deuterated compounds should be handled under an inert atmosphere to prevent deuterium-hydrogen exchange[10].
-
-
Handling in a Chemical Fume Hood:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, as the compound is hygroscopic[11].
-
Conduct all manipulations, including weighing and preparing solutions, within the chemical fume hood.
-
When preparing solutions, use an appropriate aprotic solvent to minimize the risk of deuterium (B1214612) exchange[10]. Methanol is a common solvent for stock solutions[10].
-
-
Storage:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety.
Disposal Workflow:
Detailed Disposal Protocol:
-
Waste Segregation:
-
All liquid waste containing this compound must be collected in a dedicated, properly labeled, and sealed hazardous waste container.
-
Contaminated solid waste, including gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, toxic).
-
-
Disposal:
-
Dispose of all waste containing this compound through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
-
Spills: In case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EH&S department.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. Parathion - Wikipedia [en.wikipedia.org]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. extension.missouri.edu [extension.missouri.edu]
- 7. Pesticide use and personal protective equipment [health.vic.gov.au]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
